4-Methoxyisoindoline: A Technical Overview for Drug Discovery Professionals
CAS Number: 127168-73-4 This technical guide provides a comprehensive overview of 4-Methoxyisoindoline, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. Due to t...
Author: BenchChem Technical Support Team. Date: December 2025
CAS Number: 127168-73-4
This technical guide provides a comprehensive overview of 4-Methoxyisoindoline, a heterocyclic organic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific experimental data for this particular molecule, this document leverages information on the broader isoindoline class of compounds to infer potential properties, synthesis methodologies, and areas of biological significance.
Core Chemical and Physical Properties
While specific experimental values for 4-Methoxyisoindoline are not extensively documented, the fundamental properties have been established. The table below summarizes the known quantitative data for 4-Methoxyisoindoline and, for comparative purposes, the experimentally determined properties of the parent compound, isoindoline.
Synthesis and Characterization: A Proposed Experimental Workflow
The synthesis of substituted isoindolines can be achieved through various established organic chemistry routes. A general and efficient method involves the asymmetric synthesis of 3-substituted isoindolinones followed by reduction. The following diagram illustrates a logical experimental workflow for the synthesis and characterization of 4-Methoxyisoindoline, a crucial process in drug discovery and development.
A generalized workflow for the synthesis, characterization, and evaluation of a novel compound.
Experimental Protocols
A general procedure for the synthesis of a substituted isoindoline, adapted from established methodologies, is outlined below. Please note that specific reaction conditions would require optimization for 4-Methoxyisoindoline.
Synthesis of (S)-2-(tert-butylsulfinyl)-4-methoxyisoindolin-1-one: This chiral intermediate can be synthesized from the corresponding methyl 2-formyl-3-methoxybenzoate in a two-step process.
Deprotonation and Alkylation: The intermediate is deprotonated using a strong base like lithium diisopropylamide (LDA). The resulting carbanion is then alkylated with a suitable electrophile.
Reduction to 4-Methoxyisoindoline: The resulting 3-substituted isoindolinone can be reduced to the corresponding isoindoline using a reducing agent such as borane-dimethyl sulfide complex (BH₃·SMe₂).
Purification and Characterization: The final product would be purified using column chromatography. Characterization would involve Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and High-Performance Liquid Chromatography (HPLC) to determine purity. High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and molecular formula.
Potential Biological Significance
The isoindoline scaffold is a privileged structure in medicinal chemistry, found in a number of natural products and synthetic compounds with diverse biological activities.[1][2] Derivatives of isoindoline have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents.[3]
The introduction of a methoxy group onto an aromatic ring can significantly influence the biological activity of a molecule.[4][5][6] A methoxy group can alter the electronic properties of the aromatic system and can participate in hydrogen bonding interactions with biological targets.[7] Furthermore, the metabolic O-demethylation of a methoxy group can lead to the formation of a hydroxyl group, which can result in metabolites with altered pharmacological profiles.[8]
Given the established biological importance of the isoindoline core, 4-Methoxyisoindoline represents a valuable scaffold for further chemical exploration and drug discovery efforts. Its potential biological activities could be diverse and warrant investigation in various therapeutic areas. The logical next step for researchers would be to synthesize and characterize this compound, followed by a broad biological screening to identify potential therapeutic applications. This would be followed by structure-activity relationship (SAR) studies to optimize its biological profile.
Synthesis of 4-Methoxy-2,3-dihydro-1H-isoindole: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of two primary synthetic pathways for the preparation of 4-methoxy-2,3-dihydro-1H-isoindole, a valuab...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two primary synthetic pathways for the preparation of 4-methoxy-2,3-dihydro-1H-isoindole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The document outlines two distinct strategies: a route commencing from 3-methoxy-1,2-dimethylbenzene via bromination and cyclization, and an alternative pathway involving the reduction of a 4-methoxyphthalimide precursor. Detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows are presented to facilitate understanding and implementation in a laboratory setting.
Core Synthetic Pathways
The synthesis of 4-methoxy-2,3-dihydro-1H-isoindole can be effectively achieved through two main routes, each with its own set of advantages and considerations.
Route 1: From 3-Methoxy-1,2-dimethylbenzene
This pathway involves the initial benzylic bromination of 3-methoxy-1,2-dimethylbenzene to yield 1,2-bis(bromomethyl)-3-methoxybenzene, followed by a cyclization reaction with a nitrogen source, typically ammonia, to form the desired isoindoline ring.
Route 2: From 3-Methoxyphthalic Acid
This approach begins with the conversion of 3-methoxyphthalic acid to its corresponding anhydride, which is then transformed into 4-methoxyphthalimide. The final step involves the reduction of the phthalimide to the target 4-methoxy-2,3-dihydro-1H-isoindole.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with each synthetic route, allowing for a comparative analysis of the two pathways.
Route
Step
Reaction
Starting Material
Key Reagents
Solvent
Yield (%)
1
1
Radical Bromination
3-Methoxy-1,2-dimethylbenzene
N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO)
Carbon tetrachloride
~70-80% (estimated)
2
Cyclization
1,2-Bis(bromomethyl)-3-methoxybenzene
Ammonia
Ethanol
~60-70% (estimated)
2
1
Anhydride Formation
3-Methoxyphthalic Acid
Acetic Anhydride
Acetic Anhydride
High
2
Imide Formation
3-Methoxyphthalic Anhydride
Aqueous Ammonia
-
~95%
3
Reduction
4-Methoxyphthalimide
Lithium Aluminum Hydride (LiAlH₄)
Tetrahydrofuran (THF)
~80-90%
Experimental Protocols
Route 1: Synthesis from 3-Methoxy-1,2-dimethylbenzene
Step 1: Synthesis of 1,2-Bis(bromomethyl)-3-methoxybenzene
Procedure: To a solution of 3-methoxy-1,2-dimethylbenzene (1 equivalent) in carbon tetrachloride, N-bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide are added. The mixture is heated to reflux under irradiation with a UV lamp for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. The reaction mixture is then cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford 1,2-bis(bromomethyl)-3-methoxybenzene.
Step 2: Synthesis of 4-Methoxy-2,3-dihydro-1H-isoindole
Procedure: A solution of 1,2-bis(bromomethyl)-3-methoxybenzene (1 equivalent) in ethanol is added to a stirred solution of excess ethanolic ammonia at room temperature. The reaction mixture is stirred for 12-24 hours. The solvent is then evaporated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed to yield the crude 4-methoxy-2,3-dihydro-1H-isoindole. Further purification can be achieved by column chromatography or by conversion to its hydrochloride salt.
Procedure: A mixture of 3-methoxyphthalic acid (1 equivalent) and acetic anhydride (2-3 equivalents) is heated at reflux for 1-2 hours. The reaction mixture is then cooled, and the precipitated 3-methoxyphthalic anhydride is collected by filtration, washed with a small amount of cold ether, and dried.
Procedure: 3-Methoxyphthalic anhydride (1 equivalent) is heated with an excess of concentrated aqueous ammonia. The initial product, the ammonium salt of the phthalamic acid, is formed. Continued heating of this intermediate results in the loss of water and cyclization to form 4-methoxyphthalimide. The solid product is collected by filtration, washed with water, and can be recrystallized from ethanol to yield pure 4-methoxyphthalimide.[1]
Step 3: Synthesis of 4-Methoxy-2,3-dihydro-1H-isoindole
Procedure: To a stirred suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-methoxyphthalimide (1 equivalent) in anhydrous THF is added dropwise at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours. The reaction is monitored by TLC. After completion, the reaction is cooled in an ice bath and quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. The resulting granular precipitate is filtered off, and the filter cake is washed with THF. The combined filtrate and washings are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to give 4-methoxy-2,3-dihydro-1H-isoindole.[2][3][4][5][6][7]
Mandatory Visualizations
Caption: Comparative workflow of the two primary synthetic routes to 4-methoxy-2,3-dihydro-1H-isoindole.
Caption: Experimental workflow for the reduction of 4-methoxyphthalimide using lithium aluminum hydride.
4-Methoxyisoindoline chemical structure and IUPAC name
Technical Guide: 4-Methoxyisoindoline For Researchers, Scientists, and Drug Development Professionals This document provides a concise technical overview of the chemical compound 4-Methoxyisoindoline, focusing on its cor...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Guide: 4-Methoxyisoindoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the chemical compound 4-Methoxyisoindoline, focusing on its core identification characteristics.
Chemical Identity and Structure
4-Methoxyisoindoline is a heterocyclic organic compound. Its structure consists of a bicyclic isoindoline core, which is a dihydro-1H-isoindole, substituted with a methoxy group (-OCH₃) at the 4-position of the benzene ring.
The IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 4-methoxy-2,3-dihydro-1H-isoindole .[1] This systematic name precisely describes the molecular architecture: "4-methoxy" indicates the substituent and its location, "2,3-dihydro" specifies the saturation of the five-membered heterocyclic ring, and "1H-isoindole" defines the parent bicyclic structure.[1]
Compound Identification Data
For ease of reference and comparison, key identifying data for 4-Methoxyisoindoline are summarized in the table below. Such data is fundamental for compound registration, analytical characterization, and computational modeling.
The identification and structural elucidation of a chemical entity like 4-Methoxyisoindoline follows a standardized logical workflow. This process begins with sample analysis and culminates in the assignment of a definitive structure and systematic name. The following diagram illustrates this fundamental workflow, which is a cornerstone of chemical and pharmaceutical research.
Caption: General workflow for chemical structure elucidation.
Spectroscopic Profile of 4-Methoxyisoindoline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tab...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-Methoxyisoindoline, based on data from analogous compounds.
Table 1: Predicted ¹H NMR Data for 4-Methoxyisoindoline
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~7.2-7.4
m
3H
Aromatic CH
~6.8-7.0
m
1H
Aromatic CH
~4.1-4.3
s
4H
CH₂-N-CH₂
~3.8
s
3H
OCH₃
~2.0-3.0
br s
1H
NH
Note: Predicted values are based on general chemical shift ranges and data from substituted isoindoline derivatives.
Table 2: Predicted ¹³C NMR Data for 4-Methoxyisoindoline
Chemical Shift (δ) ppm
Assignment
~155-160
C-OCH₃
~140-145
Quaternary Aromatic C
~125-135
Quaternary Aromatic C
~120-130
Aromatic CH
~110-120
Aromatic CH
~100-110
Aromatic CH
~55
OCH₃
~50
CH₂-N
Note: Predicted values are based on typical chemical shifts for aromatic ethers and isoindoline structures.[1][2][3]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorptions expected for 4-Methoxyisoindoline are listed below.
Table 3: Predicted IR Absorption Data for 4-Methoxyisoindoline
Wavenumber (cm⁻¹)
Intensity
Assignment
3300-3500
Medium, Broad
N-H Stretch
3000-3100
Medium
Aromatic C-H Stretch
2850-3000
Medium
Aliphatic C-H Stretch
1580-1620
Strong
C=C Aromatic Ring Stretch
1230-1270
Strong
Aryl-O Stretch (asymmetric)
1020-1080
Strong
Aryl-O Stretch (symmetric)
1100-1200
Medium
C-N Stretch
Note: These predictions are based on characteristic infrared absorption frequencies for secondary amines, aromatic ethers, and substituted benzene rings.[4][5][6][7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Predicted Mass Spectrometry Data for 4-Methoxyisoindoline
m/z
Interpretation
149
[M]⁺ (Molecular Ion)
134
[M-CH₃]⁺
121
[M-CO]⁺ or [M-C₂H₄]⁺
118
[M-OCH₃]⁺
91
[C₇H₇]⁺ (Tropylium ion)
Note: The predicted molecular ion corresponds to the exact mass of 4-Methoxyisoindoline (C₉H₁₁NO). Fragmentation patterns are predicted based on the stability of resulting carbocations and neutral losses.[8][9][10][11]
Experimental Protocols
While specific experimental protocols for obtaining the spectroscopic data of 4-Methoxyisoindoline are not available, general methodologies for these techniques are well-established.[12]
NMR Spectroscopy:
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-500 MHz for ¹H and 75-125 MHz for ¹³C. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0 ppm).[13]
IR Spectroscopy:
IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent (e.g., CCl₄).
Mass Spectrometry:
Mass spectra are typically acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI). In EI-MS, the sample is bombarded with high-energy electrons to induce ionization and fragmentation. In ESI-MS, the sample is dissolved in a solvent and sprayed into the mass spectrometer, where it is ionized. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.[14]
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 4-Methoxyisoindoline.
Caption: A flowchart illustrating the general process of synthesizing, purifying, and spectroscopically analyzing a chemical compound.
An In-depth Technical Guide to the Solubility and Stability of 4-Methoxyisoindoline
For Researchers, Scientists, and Drug Development Professionals Introduction to 4-Methoxyisoindoline 4-Methoxyisoindoline is a heterocyclic organic compound featuring an isoindoline core substituted with a methoxy group....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Methoxyisoindoline
4-Methoxyisoindoline is a heterocyclic organic compound featuring an isoindoline core substituted with a methoxy group. The isoindoline scaffold is a key structural motif in a number of clinically used drugs, valued for its ability to interact with various biological targets.[1] The presence of the methoxy group, an electron-donating substituent, can influence the molecule's physicochemical properties, including its solubility, stability, and metabolic profile.[2] Understanding these properties is paramount for the development of 4-Methoxyisoindoline as a potential therapeutic agent.
This technical guide outlines the methodologies for a comprehensive assessment of the solubility and stability of 4-Methoxyisoindoline, in line with regulatory expectations for drug development.[3][4][5][6][7][8][9][10]
Solubility Profile of 4-Methoxyisoindoline
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation feasibility.[11] A thorough solubility profile should be established in a range of aqueous and organic solvents.
Based on its structure, 4-Methoxyisoindoline is expected to be a weakly basic compound due to the secondary amine in the isoindoline ring. The methoxy group may slightly increase its lipophilicity. As such, its aqueous solubility is likely to be pH-dependent, with higher solubility in acidic conditions where the amine is protonated. Solubility in organic solvents will be influenced by the polarity of the solvent.[12][13][14]
2.2.1. Thermodynamic Solubility Assessment
This method determines the equilibrium solubility of a compound, which is the true solubility under a given set of conditions.
Protocol:
Add an excess amount of solid 4-Methoxyisoindoline to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, acetone, acetonitrile).[11][15][16]
Agitate the samples at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
After incubation, centrifuge the samples to pellet the undissolved solid.
Carefully collect the supernatant and filter it to remove any remaining solid particles.
Quantify the concentration of 4-Methoxyisoindoline in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[17][18]
2.2.2. Kinetic Solubility Assessment
This high-throughput method measures the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. It is often used in early drug discovery to quickly assess solubility.
Protocol:
Prepare a concentrated stock solution of 4-Methoxyisoindoline in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
Add a small aliquot of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[17]
Shake the mixture at room temperature for a defined period (e.g., 1-2 hours).
Measure the amount of compound that has precipitated, often by nephelometry or turbidimetry. Alternatively, the concentration of the dissolved compound can be quantified after filtration.[17]
The following table provides a template for summarizing the solubility data for 4-Methoxyisoindoline.
Solvent System
Temperature (°C)
Method
Solubility (µg/mL)
Solubility (µM)
Water
25
Thermodynamic
Water
37
Thermodynamic
PBS (pH 5.0)
37
Thermodynamic
PBS (pH 7.4)
37
Thermodynamic
PBS (pH 9.0)
37
Thermodynamic
Simulated Gastric Fluid
37
Thermodynamic
Simulated Intestinal Fluid
37
Thermodynamic
Ethanol
25
Thermodynamic
Methanol
25
Thermodynamic
Acetonitrile
25
Thermodynamic
Acetone
25
Thermodynamic
DMSO
25
Thermodynamic
PBS (pH 7.4)
25
Kinetic (from DMSO)
Stability Assessment and Forced Degradation Studies
Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6][7][8][19] Forced degradation (stress testing) studies are conducted to identify likely degradation products and establish the intrinsic stability of the molecule.[3][4][20][21][22] These studies are essential for developing stability-indicating analytical methods.[19][23][24][25]
Forced degradation studies should be performed on a single batch of 4-Methoxyisoindoline.[3][4] The goal is to achieve 5-20% degradation of the parent compound.[21]
Acid Hydrolysis:
Conditions: Treat a solution of 4-Methoxyisoindoline (e.g., 1 mg/mL in a suitable co-solvent if necessary) with 0.1 M to 1 M HCl.[21]
Procedure: Incubate at room temperature or elevated temperatures (e.g., 60 °C) for a specified duration.[21][22] Neutralize the solution before analysis.
Base Hydrolysis:
Conditions: Treat a solution of 4-Methoxyisoindoline with 0.1 M to 1 M NaOH.[21]
Procedure: Incubate at room temperature or elevated temperatures for a specified duration. Neutralize the solution before analysis.
Oxidative Degradation:
Conditions: Treat a solution of 4-Methoxyisoindoline with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[22]
Procedure: Incubate at room temperature for a specified duration.
Thermal Degradation:
Conditions: Expose solid 4-Methoxyisoindoline to dry heat (e.g., 60-80 °C) for an extended period.[21][23]
Procedure: Analyze the sample at various time points.
Photostability:
Conditions: Expose a solution and solid sample of 4-Methoxyisoindoline to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[21]
Procedure: A control sample should be protected from light to serve as a comparator.
The results of the forced degradation studies can be summarized in the following table.
Stress Condition
Reagent/Condition Details
Duration
Temperature (°C)
% Degradation
Number of Degradants
Major Degradant (Peak Area %)
Acid Hydrolysis
0.1 M HCl
24 hours
60
Base Hydrolysis
0.1 M NaOH
24 hours
60
Oxidative Degradation
3% H₂O₂
24 hours
RT
Thermal (Solid State)
Dry Heat
7 days
80
Photolytic (Solution)
ICH Q1B
-
RT
Photolytic (Solid State)
ICH Q1B
-
RT
While specific degradation pathways for 4-Methoxyisoindoline are unknown, general chemical principles suggest potential routes of degradation:
Hydrolysis: The ether linkage of the methoxy group could potentially be susceptible to cleavage under harsh acidic conditions.
Oxidation: The secondary amine of the isoindoline ring and the aromatic ring could be susceptible to oxidation.[26][27]
Photodegradation: Aromatic systems can be susceptible to photolytic degradation.
The identification of degradation products would require techniques such as LC-MS/MS and NMR spectroscopy.
commercial availability and suppliers of 4-Methoxyisoindoline
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Methoxyisoindoline, also known as 4-methoxy-2,3-dihydro-1H-isoindole, is a substituted isoindoline derivative. The isoindoline scaffold is a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyisoindoline, also known as 4-methoxy-2,3-dihydro-1H-isoindole, is a substituted isoindoline derivative. The isoindoline scaffold is a core structural motif found in various biologically active compounds and natural products, making its derivatives valuable building blocks in medicinal chemistry and drug discovery.[1] This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and a representative synthesis protocol for 4-Methoxyisoindoline and its hydrochloride salt, intended for professionals in research and development.
Physicochemical Properties
The fundamental physicochemical properties of 4-Methoxyisoindoline and its common salt form are summarized below. These parameters are essential for experimental design, formulation, and analytical characterization.
Table 1: Physicochemical Data
Property
4-Methoxyisoindoline (Free Base)
4-Methoxyisoindoline Hydrochloride
IUPAC Name
4-methoxy-2,3-dihydro-1H-isoindole
4-methoxy-2,3-dihydro-1H-isoindole;hydrochloride
CAS Number
127168-73-4
1203682-51-2
Molecular Formula
C₉H₁₁NO
C₉H₁₂ClNO
Molecular Weight
149.19 g/mol
185.65 g/mol
Appearance
Data not available
Slightly yellow solid
Solubility
Data not available
Enhanced aqueous solubility over free base
Commercial Availability and Suppliers
4-Methoxyisoindoline and its hydrochloride salt are available from various chemical suppliers, typically on a research scale. Purity levels are generally high, suitable for most R&D applications. Pricing is subject to fluctuation and should be confirmed by direct inquiry.
Table 2: Commercial Supplier Information
Supplier
Product Name
CAS Number
Product Number
Purity
Available Quantities
Sigma-Aldrich
4-Methoxyisoindoline hydrochloride
1203682-51-2
CIAH987F68E2
Not specified
Inquire
BOC Sciences
Methyl Isoindoline-4-carboxylate Hydrochloride
127168-90-5
BB006737
Not specified
Inquire
Alfa Chemistry
Methyl isoindoline-4-carboxylate hcl
127168-90-5
ACM127168905
Not specified
Inquire
ChemUniverse
4-METHOXYISOINDOLINE HYDROCHLORIDE
1203682-51-2
Not specified
Custom
Inquire
ACE Biolabs
4-Methoxyisoindoline hydrochloride
1203682-51-2
C40443B
97%
25mg, 50mg
*Note: Some suppliers list the related methyl ester derivative. Researchers should verify the exact structure with the supplier before purchase.
Synthesis and Experimental Protocols
Representative Synthesis of 4-Substituted Isoindolines
This process involves the initial formation of an N-benzyl protected isoindoline followed by a deprotection/reduction step to yield the final product.
Step 1: Synthesis of 2-Benzyl-4-methoxyisoindoline
Reaction Setup: To a round-bottomed flask, add 1-bromo-2,3-bis(bromomethyl)benzene (1 equivalent), benzylamine (1.2 equivalents), potassium carbonate (2 equivalents) as the base, and toluene as the solvent.[2]
Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C).[2]
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-16 hours).[2]
Work-up: After cooling to room temperature, filter the mixture to remove inorganic salts. Wash the filtrate with water and then with brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product, N-benzyl-4-methoxyisoindoline, can be purified further by column chromatography on silica gel.
Step 2: Debenzylation to form 4-Methoxyisoindoline Hydrochloride
Reaction Setup: Dissolve the N-benzyl-4-methoxyisoindoline from the previous step (1 equivalent) in an alcoholic solvent such as methanol or ethanol.[2]
Catalyst and Reagent: Add 5-10% Palladium on carbon (Pd/C) as the catalyst (typically 10:1 substrate to catalyst mass ratio) and formic acid (4 equivalents) as the hydrogen source.[2]
Reaction Conditions: Heat the reaction mixture to 60-65 °C for 2-3 hours.[2]
Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.
Work-up: Upon completion, cool the reaction and filter through a pad of Celite to remove the Pd/C catalyst.
Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt.
Isolation: Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum to yield 4-Methoxyisoindoline hydrochloride.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the representative synthesis described above.
Fig. 1: Representative workflow for the synthesis of 4-Methoxyisoindoline HCl.
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-Methoxyisoindoline is not widely available. However, for the related compound, isoindoline, and other hydrochloride salts, general handling precautions should be observed.[3]
Hazard Statements: May cause skin, eye, and respiratory tract irritation.[3][4] The toxicological properties have not been fully investigated.[4]
Precautionary Measures:
Handle in a well-ventilated area or under a chemical fume hood.[3]
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3]
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[4]
Users must consult the supplier-provided SDS for specific handling and safety information before use.
Conclusion
4-Methoxyisoindoline is a commercially available research chemical that serves as a valuable building block for more complex molecules. While a dedicated, published synthesis protocol is not prominent, its preparation can be reasonably achieved through established methods for analogous isoindoline structures. The data presented in this guide are intended to facilitate its procurement and application in drug discovery and chemical synthesis programs.
4-Methoxyisoindoline: A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals Abstract 4-Methoxyisoindoline is a heterocyclic building block with emerging significance in medicinal chemistry and drug discovery. Its rigid bicyclic stru...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methoxyisoindoline is a heterocyclic building block with emerging significance in medicinal chemistry and drug discovery. Its rigid bicyclic structure and the presence of a methoxy group provide a valuable scaffold for the synthesis of novel therapeutic agents. While direct research on the biological activity of 4-methoxyisoindoline is limited, its incorporation into more complex molecules has led to the development of potent enzyme inhibitors. This technical guide consolidates the available information on the synthesis of 4-methoxyisoindoline and explores its potential research applications based on the biological activities of its derivatives, primarily in the areas of oncology and neurodegenerative diseases. The document provides detailed synthetic protocols, outlines relevant screening assays, and presents quantitative data for key derivatives to inform future research and development efforts.
Introduction
The isoindoline scaffold is a "privileged" structure in drug discovery, forming the core of several approved drugs with diverse therapeutic applications, including anti-inflammatory, immunomodulatory, and anticancer agents. The introduction of a methoxy substituent at the 4-position of the isoindoline ring system can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and provide a handle for further chemical modifications. Although 4-methoxyisoindoline itself has not been extensively studied as a pharmacologically active agent, its utility as a key intermediate in the synthesis of targeted therapies is increasingly recognized. This guide aims to provide a comprehensive overview of the current knowledge surrounding 4-methoxyisoindoline, with a focus on its synthetic accessibility and the potential therapeutic avenues suggested by the biological profiles of its derivatives.
Synthesis of 4-Methoxyisoindoline
The synthesis of 4-methoxyisoindoline has been reported in the literature, primarily within the context of its use as a precursor for more complex molecular targets. A common synthetic route involves the reduction of a suitable phthalimide precursor.
Experimental Protocol: Synthesis of 4-Methoxyisoindoline
A detailed protocol for the laboratory-scale synthesis of 4-methoxyisoindoline is provided below, based on procedures described in the scientific literature.
Materials:
4-Methoxyphthalimide
Lithium aluminum hydride (LiAlH₄)
Anhydrous tetrahydrofuran (THF)
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Diethyl ether
Magnesium sulfate (MgSO₄)
Rotary evaporator
Standard laboratory glassware and work-up equipment
Procedure:
A solution of 4-methoxyphthalimide (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
The solution is cooled to 0 °C in an ice bath.
Lithium aluminum hydride (LiAlH₄) (2-3 equivalents) is added portion-wise to the stirred solution.
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
Upon completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water, while maintaining cooling in an ice bath.
The resulting slurry is filtered, and the filter cake is washed with diethyl ether.
The combined organic phases are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.
The crude product can be purified by silica gel column chromatography to yield 4-methoxyisoindoline.
Diagram of Synthetic Pathway:
Caption: Synthetic route to 4-methoxyisoindoline.
Potential Research Applications
The primary research application of 4-methoxyisoindoline lies in its role as a scaffold for the development of enzyme inhibitors. Its derivatives have shown activity against key targets in oncology and neurology.
Tyrosine Kinase Inhibition
Derivatives of 4-methoxyisoindoline have been synthesized and evaluated as inhibitors of tyrosine kinases, which are critical mediators of cell signaling and are often dysregulated in cancer.
Experimental Protocol: In Vitro Enzyme-Inhibiting Activity Assay
The following is a general protocol for assessing the in vitro inhibitory activity of compounds against a target kinase, based on methods described for evaluating derivatives of 4-methoxyisoindoline.[1][2]
Materials:
Test compounds (derivatives of 4-methoxyisoindoline)
Recombinant target tyrosine kinase
Kinase buffer
ATP (Adenosine triphosphate)
Substrate peptide
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
384-well plates
Plate reader
Procedure:
Test compounds are dissolved in DMSO to create stock solutions.
Serial dilutions of the test compounds are prepared in kinase buffer.
The kinase, substrate, and test compound are added to the wells of a 384-well plate.
The kinase reaction is initiated by the addition of ATP.
The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
The kinase reaction is stopped, and the amount of product (e.g., ADP) formed is measured using a detection reagent and a plate reader.
The percentage of inhibition is calculated for each compound concentration.
IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.
Diagram of Experimental Workflow:
Caption: Workflow for in vitro kinase inhibition screening.
Quantitative Data for 4-Methoxyisoindoline Derivatives:
While specific IC₅₀ values for 4-methoxyisoindoline are not available, a patent discloses the activity of its derivatives as tyrosine kinase inhibitors. The data is presented in ranges.
Compound Class
Target
Activity Range (IC₅₀)
Reference
Acrylamide derivatives containing a 4-methoxyisoindoline moiety
Note: The patent indicates that these compounds are active but does not provide specific IC₅₀ values for individual compounds containing the 4-methoxyisoindoline core.
Histone Deacetylase (HDAC) Inhibition
The 4-methoxyisoindoline scaffold has also been incorporated into molecules designed as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology and neurology.
A patent describes N-(2-aminophenyl)-4-methoxyisoindoline-2-carboxamide as a compound prepared in the context of developing HDAC inhibitors.[3][4] While specific inhibitory data for this compound is not provided, it highlights the utility of the 4-methoxyisoindoline core in constructing molecules for this target class.
Conclusion and Future Directions
4-Methoxyisoindoline is a versatile synthetic intermediate with demonstrated utility in the construction of enzyme inhibitors targeting kinases and potentially HDACs. The lack of direct biological data on 4-methoxyisoindoline itself presents an opportunity for future research. Screening of this compound against a broad panel of biological targets could reveal novel activities. Furthermore, the development of new synthetic methodologies to access a wider range of substituted 4-methoxyisoindoline derivatives will undoubtedly expand its application in the discovery of new therapeutic agents. For researchers in drug development, 4-methoxyisoindoline represents a valuable and readily accessible building block for creating libraries of compounds aimed at modulating key biological pathways implicated in a variety of diseases.
The Isoindoline Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The isoindoline core, a bicyclic heterocyclic system consisting of a fused benzene and pyrrolidine ring, has emerged as a "privi...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoindoline core, a bicyclic heterocyclic system consisting of a fused benzene and pyrrolidine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have made it a cornerstone in the development of a diverse array of therapeutic agents targeting a wide range of diseases, from cancer and inflammation to neurodegenerative disorders. This technical guide provides a comprehensive review of the isoindoline scaffold's role in medicinal chemistry, with a focus on quantitative biological data, detailed experimental protocols, and the elucidation of key signaling pathways.
The Versatility of the Isoindoline Scaffold in Drug Design
The isoindoline nucleus and its oxidized analogue, isoindolinone, are present in numerous natural products and have been successfully incorporated into a variety of clinically approved drugs.[1][2][3] The structural rigidity of the scaffold, combined with the ability to introduce diverse substituents at multiple positions, allows for the fine-tuning of physicochemical properties and biological activity. This has led to the development of isoindoline-based compounds with a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, analgesic, and immunomodulatory activities.[4][5][6][7]
Key Therapeutic Areas and Biological Targets
Isoindoline derivatives have shown significant promise in several key therapeutic areas. The following sections detail their activity against prominent biological targets, supported by quantitative data.
Anticancer Activity
The isoindoline scaffold is a prominent feature in a number of potent anticancer agents. One of the most notable classes of isoindoline-containing drugs are the immunomodulatory imide drugs (IMiDs), such as thalidomide, lenalidomide, and pomalidomide, which are used in the treatment of multiple myeloma.[1][4] More recent research has focused on isoindolinone derivatives as inhibitors of various enzymes implicated in cancer progression, including poly(ADP-ribose) polymerase (PARP) and various protein kinases.[8][9]
Table 1: Anticancer Activity of Isoindoline Derivatives
The anti-inflammatory properties of isoindoline derivatives have been extensively explored, with a primary focus on the inhibition of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine.[12][13] The ability of certain isoindoline-containing compounds to modulate cytokine production has led to their investigation in autoimmune diseases.
Table 2: Anti-inflammatory Activity of Isoindoline Derivatives
Signaling Pathways Modulated by Isoindoline Derivatives
The biological effects of isoindoline-containing drugs are often mediated through their interaction with specific signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Cereblon-Mediated Protein Degradation
A key mechanism of action for the immunomodulatory drugs (IMiDs) like pomalidomide involves the E3 ubiquitin ligase Cereblon (CRBN). Pomalidomide binds to CRBN, altering its substrate specificity and leading to the ubiquitination and subsequent proteasomal degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][14] The degradation of these lymphoid transcription factors results in both direct anti-myeloma effects and enhanced T-cell activation.[4][15]
Caption: Pomalidomide binds to Cereblon, leading to the degradation of Ikaros and Aiolos.
Inhibition of TNF-α Signaling
Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that signals through its receptors, TNFR1 and TNFR2, to activate downstream pathways leading to inflammation and apoptosis.[16][17] Small molecule inhibitors can disrupt this pathway by preventing TNF-α from binding to its receptors or by interfering with the downstream signaling cascade.[13][18]
Caption: Isoindoline inhibitors can block the TNF-α signaling pathway.
Experimental Protocols
The synthesis and biological evaluation of isoindoline derivatives involve a variety of standard and specialized laboratory techniques. This section provides detailed methodologies for key experiments.
General Procedure for the Synthesis of Isoindoline-1,3-dione Derivatives
This protocol describes a common method for the synthesis of N-substituted isoindoline-1,3-diones (phthalimides) through the condensation of phthalic anhydride with a primary amine.[8]
Benzene (or another suitable solvent like toluene or acetic acid)
Reflux apparatus
Standard laboratory glassware
Procedure:
In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1.0 equivalent) and the desired primary amine (1.0 equivalent) in benzene.
Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Upon completion, allow the reaction mixture to cool to room temperature.
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
If the product does not precipitate, remove the solvent under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-substituted isoindoline-1,3-dione.
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Note: Carrying out the reaction at room temperature without heating may lead to the formation of the monoacylated product, a phthalic acid amide.[8]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[3][6][19]
Materials:
Cancer cell line of interest (e.g., HepG2, MCF-7)
Complete cell culture medium
96-well plates
Test compound (isoindoline derivative) dissolved in a suitable solvent (e.g., DMSO)
MTT solution (5 mg/mL in PBS, sterile filtered)
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
Microplate reader
Procedure:
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for a few minutes to ensure complete dissolution.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
The isoindoline scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its presence in a number of clinically successful drugs is a testament to its favorable pharmacological properties. The ongoing exploration of novel derivatives and their mechanisms of action promises to yield new therapeutic agents for a wide range of diseases. Future research will likely focus on the development of more selective and potent isoindoline-based inhibitors for specific targets, as well as the exploration of this scaffold in emerging therapeutic areas such as targeted protein degradation. The continued application of rational drug design, guided by a deep understanding of structure-activity relationships and target biology, will undoubtedly solidify the importance of the isoindoline scaffold in the future of drug discovery.
exploring the chemical space of methoxy-substituted isoindolines
An In-depth Guide to the Chemical Space of Methoxy-Substituted Isoindolines for Drug Discovery Professionals Introduction The isoindoline scaffold, a bicyclic heterocyclic system composed of a fused benzene and pyrrolidi...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Guide to the Chemical Space of Methoxy-Substituted Isoindolines for Drug Discovery Professionals
Introduction
The isoindoline scaffold, a bicyclic heterocyclic system composed of a fused benzene and pyrrolidine ring, is a privileged structure in medicinal chemistry.[1][2] It is a core component of several clinically significant drugs, including the immunomodulator lenalidomide and the diuretic chlorthalidone.[3][4] The introduction of substituents onto this core dramatically alters its physicochemical and biological properties. Among the most impactful functional groups in drug design is the methoxy (-OCH3) group.[5] Its unique electronic and steric properties can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic profiles.[6][7] This technical guide explores the chemical space of methoxy-substituted isoindolines, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic potential, providing a comprehensive resource for researchers in drug development.
Synthetic Strategies for Methoxy-Substituted Isoindolines
The synthesis of the methoxy-substituted isoindoline core and its derivatives, such as isoindolinones, can be achieved through various strategic routes. A common approach involves the cyclization of appropriately substituted precursors.
A generalized synthetic workflow often starts from commercially available methoxy-substituted benzaldehyde or aniline derivatives. For instance, the synthesis of 3-substituted isoindolin-1-ones can be achieved through a nucleophilic addition reaction between 2-cyanobenzaldehyde and a methoxy-substituted 2-nitroaniline derivative, followed by cyclization.[8] Another versatile method is the intramolecular Diels-Alder reaction, which has been successfully employed in the synthesis of complex isoindolinone-containing natural products.[2]
Below is a generalized workflow for the synthesis of substituted isoindolinones, a common core within this chemical space.
Generalized workflow for isoindolinone synthesis.
Structure-Activity Relationships (SAR) and Biological Impact
The position of the methoxy substituent on the isoindoline ring system is a critical determinant of biological activity and mechanism of action. Even a minor positional shift can switch a compound's primary mode of cell death or its target selectivity.
A remarkable example is seen in indolyl-propenone analogues, where the indole core is structurally related to the isoindoline system. Shifting a methoxy group from the 5-position to the 6-position on the indole ring switches the compound's biological activity from inducing methuosis (a form of non-apoptotic cell death) to causing microtubule disruption.[9][10] Methoxy substitution also plays a key role in modulating the activity of isoindoline derivatives as enzyme inhibitors. In a series of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones, a 2-methoxy substitution on the benzylamine moiety was found to be important for butyrylcholinesterase (BuChE) inhibitory activity, a target relevant to Alzheimer's disease.[11]
The following diagram illustrates the logical relationship between methoxy group placement and the resulting biological outcome in certain indole-based compounds, which provides a valuable model for the isoindoline space.
Impact of methoxy position on biological activity.
Quantitative SAR Data
The following tables summarize key quantitative data for various methoxy-substituted isoindoline derivatives and related structures, highlighting their potency against different biological targets.
Table 1: Cholinesterase Inhibitory Activity of Methoxy-Substituted Isoindoline-1,3-diones
Data for a potent methoxy-substituted indole derivative that inhibits tubulin polymerization.[12]
Mechanisms of Action
Methoxy-substituted isoindoline derivatives exert their biological effects through diverse mechanisms, with tubulin polymerization inhibition being a prominent mode of action for anticancer applications.
Microtubule Disruption
Several methoxy-substituted compounds containing indole or isoindoline-like cores function as potent mitotic inhibitors by disrupting microtubule dynamics.[9][12] These agents often bind to the colchicine site on tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton arrests the cell cycle, ultimately leading to apoptosis. The compound 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, for example, degrades the cytoskeleton in a manner similar to colchicine.[12]
The signaling pathway below illustrates the process of tubulin polymerization and the point of intervention for these inhibitory compounds.
Mechanism of microtubule disruption by inhibitors.
Pharmacokinetic Considerations
The inclusion of methoxy groups can significantly influence the pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties of drug candidates. Methoxy groups are generally lipophilic, which can affect membrane permeability and absorption. However, they are also susceptible to O-demethylation by cytochrome P450 enzymes in the liver, representing a potential site of metabolism. This metabolic vulnerability can be either a liability, leading to rapid clearance, or an asset, if it produces an active metabolite. Recent studies on 1H-isoindole-1,3(2H)-dione derivatives, including a 2-methoxy derivative, have shown favorable pharmacokinetic profiles and broad analgesic activity in various pain models.[13]
Experimental Protocols
General Synthesis of 1-Tetrazolyl-Substituted Isoquinolines
This protocol describes a multicomponent reaction to synthesize complex heterocyclic systems related to the isoindoline core.[14]
Step 1: Reagent Preparation: To a solution of the appropriate iminium salt (e.g., cotarnine chloride, 8.3 mmol) and p-methoxyphenyl isonitrile (11 mmol) in methanol (25 mL) at 20 °C, add sodium azide (11 mmol).
Step 2: Reaction: Stir the mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate-hexane (1:2) mobile phase. The reaction typically proceeds for 24-48 hours.
Step 3: Isolation: Once the reaction is complete, remove the methanol under reduced pressure (in vacuo).
Step 4: Purification: Crystallize the resulting residue from a mixture of ethyl acetate and hexane (1:2) to yield the pure 1-tetrazolyl-substituted isoquinoline product.
Tubulin Polymerization Inhibition Assay
This protocol is adapted from methods used to evaluate inhibitors of microtubule assembly.[12]
Step 1: Reagent Preparation: Prepare a reaction mixture containing purified tubulin (1.0 mg/mL) in a glutamate-based polymerization buffer (e.g., 100 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA).
Step 2: Compound Incubation: Add various concentrations of the test compound (e.g., methoxy-substituted isoindoline derivative) dissolved in a suitable solvent (like DMSO) to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (solvent only).
Step 3: Initiation of Polymerization: Initiate the polymerization by adding GTP (1.0 mM) to the mixture and increasing the temperature to 37 °C.
Step 4: Monitoring: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer equipped with a temperature-controlled cuvette holder. The absorbance increase corresponds to the extent of tubulin polymerization.
Step 5: Data Analysis: Calculate the rate of polymerization for each compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits the rate of tubulin polymerization by 50% compared to the negative control.
Conclusion
The chemical space of methoxy-substituted isoindolines represents a fertile ground for the discovery of novel therapeutic agents. The strategic placement of methoxy groups on the isoindoline core provides a powerful tool for fine-tuning pharmacological activity, selectivity, and mechanism of action. These compounds have demonstrated significant potential in oncology and neurodegenerative diseases by targeting fundamental cellular processes like microtubule dynamics and enzymatic activity. Future research focused on expanding the synthetic diversity and conducting in-depth biological and pharmacokinetic evaluations will be crucial for translating the promise of these unique chemical entities into clinical candidates.
A Methodological Whitepaper for the Theoretical and Computational Investigation of 4-Methoxyisoindoline
Audience: Researchers, scientists, and drug development professionals. Disclaimer: As of the latest literature search, no specific theoretical or computational studies on 4-methoxyisoindoline have been published. This do...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, no specific theoretical or computational studies on 4-methoxyisoindoline have been published. This document, therefore, serves as a comprehensive methodological guide, outlining the standard theoretical and computational chemistry workflows that would be employed to investigate a novel molecule of this nature. The data presented herein is exemplary and hypothetical, intended to illustrate the expected outcomes of such a study.
Introduction
Isoindoline and its derivatives are a significant class of heterocyclic compounds, forming the core scaffold of numerous natural alkaloids and synthetic molecules with diverse pharmacological properties.[1] These derivatives have demonstrated a wide array of biological activities, including analgesic, anti-inflammatory, anticonvulsant, and antitumor effects.[2][3] The functionalization of the isoindoline core can dramatically alter its physicochemical properties and biological targets. The introduction of a methoxy group at the 4-position of the isoindoline ring, creating 4-methoxyisoindoline, presents a novel structure with potential for unique molecular interactions and therapeutic applications.
Computational chemistry and molecular modeling offer powerful tools for the in silico investigation of novel molecules, providing crucial insights into their structural, electronic, and pharmacokinetic properties before engaging in resource-intensive experimental synthesis and testing.[4][5] This whitepaper outlines a comprehensive theoretical and computational workflow for the characterization of 4-methoxyisoindoline, leveraging Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations.
Molecular Structure and Properties
The initial step in any computational study is the determination of the molecule's stable three-dimensional structure and its fundamental electronic and chemical properties.
Molecular Geometry Optimization
The geometry of 4-methoxyisoindoline would be optimized to find its lowest energy conformation. This is a critical step as all subsequent calculations rely on an accurate molecular structure.
Table 1: Hypothetical Optimized Geometrical Parameters for 4-Methoxyisoindoline
Parameter
Bond/Angle
Calculated Value (Å or °)
Bond Lengths
C-N
1.47
C-C (aromatic)
1.40
C-O (methoxy)
1.37
O-CH3 (methoxy)
1.43
Bond Angles
C-N-C
109.5
C-C-O (aromatic-methoxy)
120.0
C-O-C (methoxy)
118.0
Dihedral Angles
C-C-O-C
0.0
Electronic Properties and Reactivity Descriptors
Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.
Table 2: Hypothetical Electronic Properties of 4-Methoxyisoindoline
Property
Value (eV)
HOMO Energy
-5.85
LUMO Energy
-0.25
HOMO-LUMO Gap (ΔE)
5.60
Ionization Potential
5.85
Electron Affinity
0.25
Electronegativity (χ)
3.05
Chemical Hardness (η)
2.80
Electrophilicity Index (ω)
1.66
A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Detailed Methodologies and Protocols
The following protocols outline the standard computational methods for a thorough investigation of 4-methoxyisoindoline.
Quantum Chemical Calculations
Protocol 1: Geometry Optimization and Vibrational Frequency Analysis
Basis Set: 6-311++G(d,p) to provide a balance of accuracy and computational cost, including diffuse and polarization functions.
Procedure:
Construct the initial 3D structure of 4-methoxyisoindoline.
Perform a geometry optimization calculation to locate the energy minimum.
Follow up with a vibrational frequency calculation at the same level of theory to confirm the optimized structure is a true minimum (i.e., no imaginary frequencies).
Output: Optimized Cartesian coordinates, bond lengths, bond angles, dihedral angles, and vibrational spectra (for comparison with experimental IR data).
Protocol 2: Electronic Structure and Reactivity Analysis
Software: Gaussian 16 or ORCA 5.0.
Method: DFT (using the optimized geometry from Protocol 1).
Functional/Basis Set: B3LYP/6-311++G(d,p).
Procedure:
Perform a single-point energy calculation on the optimized structure.
Generate molecular orbitals to identify HOMO and LUMO energies.
Calculate global reactivity descriptors from the orbital energies.
Generate the Molecular Electrostatic Potential (MEP) surface.
Output: HOMO/LUMO energy values, HOMO-LUMO gap, conceptual DFT descriptors, and MEP plot.
Biological Activity Prediction
Given the wide range of biological activities of isoindoline derivatives, a key part of the investigation is to predict potential protein targets and binding affinities.[6][7]
Protocol 3: Molecular Docking
Target Selection: Based on the activities of similar isoindoline structures, potential protein targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), or various kinases could be selected.[6]
Software: AutoDock Vina or Schrödinger's Glide.
Procedure:
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and defining the binding pocket.
Prepare the 4-methoxyisoindoline ligand structure by assigning charges and defining rotatable bonds.
Perform the docking simulation to predict the binding pose and affinity (scoring function).
Output: Binding energy/docking score (kcal/mol), and visualization of the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions).
Table 3: Hypothetical Molecular Docking Results for 4-Methoxyisoindoline
Protein Target (PDB ID)
Binding Affinity (kcal/mol)
Key Interacting Residues
Acetylcholinesterase (4EY7)
-8.5
TRP86, TYR337, PHE338
PI3Kγ (1E8Z)
-7.9
VAL882, LYS833, ASP964
Visualization of Workflows and Pathways
Diagrams are essential for illustrating the logical flow of a computational study and the relationships between different stages of investigation.
Caption: A typical workflow for the theoretical study of a novel molecule.
Caption: Logical progression from theoretical insights to drug development.
Conclusion
While this whitepaper presents a hypothetical study, it underscores the power of computational chemistry in modern chemical and pharmaceutical research. A theoretical investigation of 4-methoxyisoindoline, following the protocols outlined herein, would provide invaluable data on its stability, reactivity, and potential as a bioactive agent. These in silico findings would establish a robust foundation for subsequent experimental validation, accelerating the discovery and development process for new therapeutics based on the isoindoline scaffold.
Application Note and Detailed Synthesis Protocol for 4-Methoxyisoindoline
This document provides a comprehensive, two-step protocol for the synthesis of 4-Methoxyisoindoline, a valuable building block for researchers in medicinal chemistry and materials science. The protocol is designed for la...
Author: BenchChem Technical Support Team. Date: December 2025
This document provides a comprehensive, two-step protocol for the synthesis of 4-Methoxyisoindoline, a valuable building block for researchers in medicinal chemistry and materials science. The protocol is designed for laboratory-scale synthesis and includes detailed experimental procedures, a summary of required reagents and their properties, and a characterization guide for the final product.
Reaction Pathway
The synthesis of 4-Methoxyisoindoline is achieved through a two-step process starting from 4-nitro-N-methylphthalimide. The first step involves a nucleophilic aromatic substitution to replace the nitro group with a methoxy group, yielding 4-methoxy-N-methylphthalimide. The subsequent step is the reduction of the phthalimide to the desired 4-methoxyisoindoline.
Caption: Reaction pathway for the synthesis of 4-Methoxyisoindoline.
Quantitative Data Summary
The following table summarizes the key quantitative data for the reactants and the final product.
Compound
Molecular Formula
Molar Mass ( g/mol )
Melting Point (°C)
Boiling Point (°C)
4-nitro-N-methylphthalimide
C₉H₆N₂O₄
206.16
162-164
-
Sodium methoxide
CH₃NaO
54.02
>300 (decomposes)
-
Methanol
CH₄O
32.04
-97.6
64.7
4-methoxy-N-methylphthalimide
C₁₀H₉NO₃
191.18
145-147
-
Lithium aluminum hydride
LiAlH₄
37.95
125 (decomposes)
-
Tetrahydrofuran (THF)
C₄H₈O
72.11
-108.4
66
4-Methoxyisoindoline
C₉H₁₁NO
149.19
-
-
Experimental Protocols
Step 1: Synthesis of 4-Methoxy-N-methylphthalimide
This protocol is adapted from a procedure for the synthesis of substituted N-methylphthalimides.
Materials and Reagents:
4-nitro-N-methylphthalimide
Sodium methoxide (CH₃ONa)
Anhydrous Methanol (CH₃OH)
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Ice bath
Buchner funnel and filter paper
Rotary evaporator
Procedure:
To a solution of sodium methoxide (prepared by dissolving sodium in anhydrous methanol) in a round-bottom flask, add 4-nitro-N-methylphthalimide.
The molar ratio of sodium methoxide to 4-nitro-N-methylphthalimide should be approximately 1.5:1.
Attach a reflux condenser and heat the mixture to reflux with stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
Neutralize the mixture by the dropwise addition of concentrated hydrochloric acid until a pH of ~7 is reached.
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.
Wash the solid with cold water and then a small amount of cold methanol.
Dry the product under vacuum to obtain 4-methoxy-N-methylphthalimide as a solid.
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Reduction of 4-Methoxy-N-methylphthalimide to 4-Methoxyisoindoline
This protocol utilizes lithium aluminum hydride (LiAlH₄) for the reduction of the phthalimide. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle it with extreme care under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.
Materials and Reagents:
4-methoxy-N-methylphthalimide
Lithium aluminum hydride (LiAlH₄)
Anhydrous Tetrahydrofuran (THF)
Three-neck round-bottom flask
Reflux condenser with a drying tube
Dropping funnel
Nitrogen or argon gas inlet
Magnetic stirrer and stir bar
Heating mantle
Ice bath
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
Rotary evaporator
Silica gel for column chromatography
Procedure:
Set up a dry three-neck round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a nitrogen/argon inlet.
Under a positive pressure of inert gas, add a suspension of lithium aluminum hydride (approximately 2-3 molar equivalents relative to the phthalimide) in anhydrous THF to the flask.
Dissolve the 4-methoxy-N-methylphthalimide in anhydrous THF and add it to the dropping funnel.
Cool the LiAlH₄ suspension in an ice bath and add the solution of 4-methoxy-N-methylphthalimide dropwise with vigorous stirring.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture back down in an ice bath.
Quenching Procedure (Fieser workup): Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is a highly exothermic reaction that will generate hydrogen gas. Ensure adequate ventilation. For every 'x' grams of LiAlH₄ used, add 'x' mL of water, followed by 'x' mL of 15% aqueous sodium hydroxide, and then '3x' mL of water.
Stir the resulting granular precipitate for 30 minutes.
Filter the mixture through a pad of Celite or by gravity filtration. Wash the filter cake thoroughly with THF.
Combine the filtrate and the washings and dry the organic solution over anhydrous sodium sulfate or magnesium sulfate.
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-methoxyisoindoline.
Characterization of 4-Methoxyisoindoline
The structure and purity of the synthesized 4-Methoxyisoindoline should be confirmed by spectroscopic methods.
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons, and the methylene protons of the isoindoline ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms in the molecule.
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound (149.19 g/mol ).
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All procedures should be performed with appropriate personal protective equipment and in a well-ventilated fume hood. The user is solely responsible for all safety precautions.
Application
Characterization of 4-Methoxyisoindoline by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed protocol for the structural characterization of 4-Methoxyisoindoline using ¹H and ¹³C Nu...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the structural characterization of 4-Methoxyisoindoline using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes procedures for sample preparation, data acquisition, and an analysis of the expected spectral features. This guide is intended to assist researchers in the unambiguous identification and structural elucidation of isoindoline derivatives.
Introduction
4-Methoxyisoindoline is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the isoindoline scaffold in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous determination of the chemical structure of such organic molecules in solution. ¹H NMR provides information about the proton environment, while ¹³C NMR elucidates the carbon framework of the molecule. This application note outlines the standard procedures for acquiring and interpreting ¹H and ¹³C NMR spectra for the characterization of 4-Methoxyisoindoline.
Predicted NMR Spectral Data
While experimental data for 4-Methoxyisoindoline is not widely available, the expected chemical shifts can be predicted based on the analysis of similar structures and established NMR principles. The predicted data is summarized in Table 1 and Table 2.
Table 1: Predicted ¹H NMR Spectral Data for 4-Methoxyisoindoline
Protons
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Predicted Coupling Constant (J) (Hz)
H-5, H-6, H-7
6.8 - 7.3
Multiplet
-
H-1, H-3
~4.1
Singlet
-
OCH₃
~3.8
Singlet
-
NH
1.5 - 2.5
Broad Singlet
-
Table 2: Predicted ¹³C NMR Spectral Data for 4-Methoxyisoindoline
Carbon Atom
Predicted Chemical Shift (ppm)
C-4
155 - 160
C-3a, C-7a
135 - 145
C-5, C-6, C-7
110 - 130
C-1, C-3
~50
OCH₃
~55
Experimental Protocols
A general workflow for the NMR characterization of 4-Methoxyisoindoline is depicted below.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh 5-10 mg of 4-Methoxyisoindoline and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent.
Shimming: Homogenize the magnetic field by adjusting the shim coils to obtain sharp, symmetrical peaks.
Acquisition Parameters:
Set the spectral width to approximately 16 ppm.
Use a 30-degree pulse angle.
Set the relaxation delay to 1-2 seconds.
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
Data Processing:
Apply a Fourier transform to the free induction decay (FID).
Phase the resulting spectrum.
Apply a baseline correction.
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy Protocol
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required for natural abundance ¹³C NMR.
Instrument Setup: The lock and shim settings from the ¹H NMR experiment can typically be used.
Acquisition Parameters:
Set the spectral width to approximately 200-220 ppm.
Use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
Set the relaxation delay to 2-5 seconds to ensure quantitative signal intensity for all carbon environments.
Acquire a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.
Data Processing:
Apply a Fourier transform to the FID.
Phase the resulting spectrum.
Apply a baseline correction.
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS.
Structure and Signal Assignment
The chemical structure of 4-Methoxyisoindoline and the logical relationship for signal assignment are illustrated below.
Caption: Chemical structure and NMR signal assignment logic for 4-Methoxyisoindoline.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and definitive method for the structural characterization of 4-Methoxyisoindoline. By following the detailed protocols outlined in this application note, researchers can obtain high-quality NMR spectra, enabling the unambiguous assignment of all proton and carbon signals and confirming the chemical structure of the synthesized compound. These techniques are fundamental for quality control and for advancing research in medicinal chemistry and drug development.
Method
Application Notes and Protocols: 4-Methoxyisoindoline as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Methoxyisoindoline is a valuable heterocyclic building block in organic synthesis, offering a versatile scaffold for the construction of a di...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyisoindoline is a valuable heterocyclic building block in organic synthesis, offering a versatile scaffold for the construction of a diverse array of complex molecules, including pharmaceuticals and biologically active compounds. The presence of the methoxy group on the aromatic ring and the secondary amine within the isoindoline core provides multiple reactive sites for functionalization, making it an attractive starting material for the synthesis of novel chemical entities. This document provides an overview of the applications of 4-methoxyisoindoline in organic synthesis, complete with detailed experimental protocols for key transformations.
The isoindoline core is a privileged structure in medicinal chemistry, found in a number of approved drugs.[1] The strategic placement of a methoxy group at the 4-position can influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its pharmacological profile.
Key Synthetic Applications
While specific literature detailing the extensive use of 4-methoxyisoindoline as a starting material is still emerging, its structural similarity to other substituted isoindolines allows for the extrapolation of its reactivity in various synthetic transformations. The primary reactive centers of 4-methoxyisoindoline are the secondary amine and the electron-rich aromatic ring.
1. N-Functionalization Reactions: The secondary amine of the isoindoline core is nucleophilic and readily undergoes a variety of N-functionalization reactions, including alkylation, acylation, arylation, and sulfonylation. These reactions are fundamental for introducing diverse substituents and building molecular complexity.
2. Electrophilic Aromatic Substitution: The benzene ring of 4-methoxyisoindoline is activated towards electrophilic aromatic substitution by the electron-donating methoxy group. This allows for the introduction of various functional groups, such as nitro, halogen, and acyl groups, at specific positions on the aromatic ring, further expanding the synthetic utility of this building block.
Experimental Protocols
The following protocols are representative examples of how 4-methoxyisoindoline can be utilized as a building block in organic synthesis. These are general procedures and may require optimization for specific substrates and scales.
Protocol 1: N-Alkylation of 4-Methoxyisoindoline
This protocol describes the synthesis of N-alkylated 4-methoxyisoindoline derivatives, which are common intermediates in the development of new therapeutic agents.
Application Notes and Protocols for Incorporating 4-Methoxyisoindoline into Drug Discovery Scaffolds
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of the 4-methoxyisoindoline scaffold in drug discovery, including its synthesis, bio...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 4-methoxyisoindoline scaffold in drug discovery, including its synthesis, biological significance, and protocols for its incorporation into potential therapeutic agents.
Application Notes: The 4-Methoxyisoindoline Scaffold
The isoindoline core is recognized as a privileged scaffold in medicinal chemistry, appearing in a number of commercially available drugs with diverse therapeutic applications, including treatments for multiple myeloma, leukemia, inflammation, and hypertension[1]. The strategic placement of substituents on this bicyclic framework allows for the fine-tuning of physicochemical properties and biological activity. The 4-methoxyisoindoline moiety, in particular, offers a unique combination of structural rigidity and electronic properties that make it an attractive starting point for the design of novel drug candidates.
The methoxy group at the 4-position of the isoindoline ring can influence the molecule's conformation and its interaction with biological targets. This substitution can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties. The isoindoline scaffold itself provides a versatile platform for the introduction of further diversity through modification at the nitrogen atom (N-substitution) and other positions on the aromatic ring.
Recent research has highlighted the potential of isoindoline derivatives in various therapeutic areas. For instance, N-arylisoindoline analogs have demonstrated anticonvulsant activity, with some compounds showing efficacy comparable to the reference drug phenytoin in preclinical models[2]. Furthermore, isoindoline-1,3-dione derivatives have been investigated as anti-inflammatory agents, exhibiting inhibitory activity against cyclooxygenase (COX) enzymes[3]. Novel isoindolinone derivatives have also shown potent inhibitory effects against human carbonic anhydrase (hCA) isoforms I and II[4].
The incorporation of the 4-methoxyisoindoline scaffold can be explored for a wide range of biological targets. The following sections provide detailed protocols for the synthesis and biological evaluation of derivatives containing this promising scaffold.
Experimental Protocols
Protocol 1: Synthesis of a Representative N-Substituted 4-Methoxyisoindoline Derivative
This protocol describes a general method for the synthesis of an N-substituted 4-methoxyisoindoline derivative, which can be adapted for the generation of a library of analogs for structure-activity relationship (SAR) studies. The synthesis involves the reduction of a 4-methoxyisoindoline-1,3-dione intermediate.
Materials:
3-Methoxyphthalic anhydride
Amine (R-NH2)
Glacial acetic acid
Lithium aluminum hydride (LiAlH4)
Anhydrous tetrahydrofuran (THF)
Diethyl ether
Hydrochloric acid (1 M)
Sodium bicarbonate (saturated solution)
Anhydrous magnesium sulfate
Silica gel for column chromatography
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
Synthesis of N-Substituted 4-Methoxyphthalimide:
In a round-bottom flask, dissolve 3-methoxyphthalic anhydride (1.0 eq) and the desired primary amine (1.1 eq) in glacial acetic acid.
Reflux the mixture for 4-6 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the N-substituted 4-methoxyphthalimide.
Reduction to N-Substituted 4-Methoxyisoindoline:
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH4) (2.0-3.0 eq) in anhydrous THF.
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of the N-substituted 4-methoxyphthalimide (1.0 eq) in anhydrous THF to the LiAlH4 suspension.
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 8-12 hours.
Monitor the reaction by TLC.
After completion, cool the reaction to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
Filter the resulting slurry through a pad of Celite and wash the filter cake with THF.
Concentrate the filtrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-substituted 4-methoxyisoindoline.
Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
This protocol outlines a method to assess the inhibitory activity of synthesized 4-methoxyisoindoline derivatives against human carbonic anhydrase (hCA) isoforms, such as hCA I and hCA II.
Materials:
Purified human carbonic anhydrase I and II
4-Nitrophenyl acetate (NPA) as substrate
Tris-HCl buffer (pH 7.4)
Synthesized 4-methoxyisoindoline derivatives (dissolved in DMSO)
Acetazolamide (as a standard inhibitor)
96-well microplate reader
Procedure:
Enzyme and Inhibitor Preparation:
Prepare a stock solution of each hCA isoenzyme in Tris-HCl buffer.
Prepare serial dilutions of the synthesized compounds and the standard inhibitor (acetazolamide) in DMSO.
Assay Performance:
To each well of a 96-well plate, add the Tris-HCl buffer.
Add a small volume of the enzyme solution to each well.
Add the test compound solution (or DMSO for control) to the wells and incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.
Initiate the enzymatic reaction by adding the substrate, 4-nitrophenyl acetate (NPA).
Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader. The rate of hydrolysis of NPA to 4-nitrophenol is monitored.
Data Analysis:
Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
Determine the percentage of inhibition for each compound concentration relative to the control (DMSO).
Calculate the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known[4].
Quantitative Data Summary
The following table summarizes the biological activity of selected isoindoline derivatives from the literature, demonstrating the potential of this scaffold.
Application Notes & Protocols: Development of 4-Methoxyisoindoline Derivatives for Biological Screening
Audience: Researchers, scientists, and drug development professionals. Introduction: Isoindoline and its related scaffolds, such as isoindolinone, are recognized as privileged heterocyclic structures in medicinal chemist...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isoindoline and its related scaffolds, such as isoindolinone, are recognized as privileged heterocyclic structures in medicinal chemistry. These compounds exhibit a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and enzyme inhibitory properties.[1] The versatility of the isoindoline core allows for structural modifications to optimize potency, selectivity, and pharmacokinetic profiles. This document focuses on 4-methoxyisoindoline derivatives, a promising subclass, and provides detailed protocols for their synthesis and biological screening to facilitate their development as novel therapeutic agents.
Protocol 1: Synthesis of 4-Methoxyisoindolinone Derivatives
This protocol describes an efficient one-pot, metal-free method for synthesizing novel 4-methoxyisoindolinone derivatives, adapted from established procedures for related structures.
Objective: To synthesize a library of 4-methoxyisoindolinone derivatives for primary biological screening.
Various primary or secondary alcohols (e.g., methanol, ethanol, isopropanol)
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware
Rotary evaporator
Procedure:
Reaction Setup: To a solution of 2-benzoyl-4-methoxybenzoic acid (1.0 equivalent) in anhydrous dichloromethane (10 mL) within a round-bottom flask, add a catalytic amount of trifluoroacetic acid.
Addition of CSI: Stir the mixture at room temperature. Add chlorosulfonyl isocyanate (1.1 equivalents) dropwise to the solution over 10 minutes.
Initial Reaction: Continue stirring the mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Alcohol Addition: Add the desired alcohol (e.g., methanol, 1 mL) to the reaction mixture.
Final Reaction: Continue stirring for an additional 1 hour at room temperature.
Work-up: After the reaction is complete, remove the volatile components (DCM, excess alcohol) under reduced pressure using a rotary evaporator.
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure 4-methoxyisoindolinone derivative.
Biological Screening Workflow
A typical high-throughput screening (HTS) cascade is employed to identify and characterize bioactive 4-methoxyisoindoline derivatives. The workflow progresses from broad primary screens to more specific secondary and mechanistic assays.
Caption: High-throughput screening workflow for 4-methoxyisoindoline derivatives.
Background: Many isoindoline derivatives have demonstrated potent anticancer activity.[2] The following protocol details the use of the MTT assay, a colorimetric method, to assess the effect of 4-methoxyisoindoline derivatives on the metabolic activity and viability of cancer cell lines.[3]
Protocol: MTT Cell Viability Assay
Cell Seeding:
Harvest and count cancer cells (e.g., MCF-7, HCT-116).
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[3]
Compound Treatment:
Prepare serial dilutions of the 4-methoxyisoindoline test compounds in culture medium.
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., 0.1% DMSO in medium).
Incubate for 48-72 hours.
MTT Addition:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]
Solubilization:
Carefully remove the medium containing MTT.
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
Data Acquisition:
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percent cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[3]
Data Presentation: Representative Antiproliferative Activity
The following table shows representative IC₅₀ values for heterocyclic compounds against common cancer cell lines, illustrating the potential of such scaffolds.
Compound Class
Cell Line
IC₅₀ (µM)
Methoxy-substituted agents
HCT-116
3.7
Methoxy-substituted agents
MCF-7
1.2
Cinnoline Derivatives
A549
>10
Cinnoline Derivatives
U87MG
2.45
Cinnoline Derivatives
SMMC-7721
0.93
(Note: Data is representative for related heterocyclic structures to indicate potential activity ranges).[2]
Background: Carbonic Anhydrases (CAs) are metalloenzymes involved in pH regulation and are validated targets for various diseases, including cancer. The esterase activity of CA can be used to screen for inhibitors in a high-throughput colorimetric assay.[4]
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
Reagent Preparation:
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
CA Enzyme Solution: Dilute human carbonic anhydrase stock in cold Assay Buffer.
Substrate Solution: Prepare a 3 mM solution of p-Nitrophenyl acetate (p-NPA) in acetonitrile or DMSO.[4]
Inhibitor Solutions: Prepare serial dilutions of test compounds and a known inhibitor (e.g., Acetazolamide) in Assay Buffer with a final DMSO concentration ≤1%.[5]
Assay Procedure (96-well plate):
To appropriate wells, add 158 µL of Assay Buffer.
Add 2 µL of the corresponding inhibitor solution (or DMSO for control).
Add 20 µL of the CA Enzyme Solution to all wells except the blank.
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.[4]
Reaction Initiation:
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.[4]
Measurement:
Immediately measure the absorbance at 405 nm in kinetic mode, recording every 30 seconds for 10-20 minutes.
Data Analysis:
Determine the reaction rate (V) by calculating the slope (ΔAbs/min) of the linear portion of the curve.
Calculate the percent inhibition for each compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 .
Plot percent inhibition vs. concentration to determine IC₅₀ values.
Data Presentation: Representative CA Inhibition Data
The table below presents inhibition data for a series of isoindolinone derivatives against two human CA isoforms, hCA I and hCA II.
Compound
hCA I Ki (nM)
hCA I IC₅₀ (nM)
hCA II Ki (nM)
hCA II IC₅₀ (nM)
2a
11.48 ± 4.18
11.24 ± 0.29
9.32 ± 2.35
13.02 ± 0.04
2b
87.08 ± 35.21
75.73 ± 1.20
160.34 ± 46.59
231.0 ± 1.00
2c
24.16 ± 9.11
23.95 ± 0.49
22.25 ± 7.02
31.05 ± 0.18
2d
18.06 ± 4.54
20.30 ± 0.70
14.56 ± 3.49
19.98 ± 0.44
AAZ
54.12 ± 13.71
45.42 ± 1.35
40.18 ± 11.21
41.51 ± 0.70
Acetazolamide (Standard Inhibitor)
Application Note 3: Target Pathway Elucidation
Background: Identifying the molecular target and mechanism of action is crucial. Isoindoline derivatives have been identified as potent agonists of the Peroxisome Proliferator-Activated Receptor δ (PPARδ), a nuclear receptor that regulates genes involved in energy metabolism and inflammation.[6][7]
Signaling Pathway: PPARδ Activation
Activation of PPARδ by a ligand (e.g., a 4-methoxyisoindoline derivative) initiates a signaling cascade. The activated receptor forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription.[8][9]
Caption: PPARδ signaling pathway activated by an agonist ligand.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Determination of 4-Methoxyisoindoline
AN-001 Audience: Researchers, scientists, and drug development professionals. Purpose: This document provides a detailed analytical method and protocol for the determination of the purity of 4-Methoxyisoindoline using re...
Author: BenchChem Technical Support Team. Date: December 2025
AN-001
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed analytical method and protocol for the determination of the purity of 4-Methoxyisoindoline using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Introduction
4-Methoxyisoindoline is a heterocyclic compound of interest in pharmaceutical research and development. Ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is a critical requirement mandated by regulatory agencies. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust technique for separating and quantifying impurities in drug substances.[1] This application note describes a validated RP-HPLC method for the purity determination of 4-Methoxyisoindoline.
Principle
The method utilizes a C18 stationary phase and a mobile phase consisting of a buffered aqueous solution and an organic modifier.[1] The separation is based on the differential partitioning of 4-Methoxyisoindoline and its potential impurities between the stationary and mobile phases. The elution of the compounds is monitored by a UV detector at a wavelength where the analyte exhibits significant absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Protocol
3.1. Apparatus and Equipment
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[2]
Data acquisition and processing software.
Analytical balance.
Volumetric flasks, pipettes, and other standard laboratory glassware.
Accurately weigh approximately 25 mg of the 4-Methoxyisoindoline reference standard.
Transfer it to a 50 mL volumetric flask.
Add approximately 30 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent) and sonicate to dissolve.
Allow the solution to cool to room temperature.
Make up the volume to 50 mL with the diluent and mix well.
Filter the solution through a 0.45 µm syringe filter before injection.
Sample Solution Preparation (0.5 mg/mL):
Accurately weigh approximately 25 mg of the 4-Methoxyisoindoline sample.
Follow steps 2-6 as described for the Standard Solution Preparation.[2]
3.5. Analytical Procedure
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Inject a blank (diluent) to ensure the absence of interfering peaks.
Inject the standard solution to determine the retention time and peak shape of 4-Methoxyisoindoline.
Inject the sample solution to obtain the chromatogram for purity analysis.
Integrate all peaks in the sample chromatogram, disregarding any peaks from the blank and any peaks with an area less than 0.05%.
3.6. Calculation of Purity
The purity of 4-Methoxyisoindoline is calculated based on the area percentage method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
The quantitative data from the analysis of a representative batch of 4-Methoxyisoindoline is summarized in the table below.
Peak No.
Retention Time (min)
Peak Area
Area %
Identification
1
4.2
15,800
0.25
Impurity A
2
8.9
12,640
0.20
Impurity B
3
12.5
6,280,000
99.30
4-Methoxyisoindoline
4
15.1
18,960
0.25
Impurity C
Visualization of Experimental Workflow
Caption: Workflow for HPLC purity determination of 4-Methoxyisoindoline.
Conclusion
The described RP-HPLC method is suitable for the purity determination of 4-Methoxyisoindoline. The method is specific, and the chromatographic conditions are optimized to ensure good resolution between the main peak and potential impurities. This application note provides a comprehensive protocol for researchers and scientists involved in the quality control of this compound. Further validation studies should be conducted in accordance with ICH guidelines to establish the method's linearity, accuracy, precision, and robustness.
Application Notes and Protocols for the Functionalization of the 4-Methoxyisoindoline Core Structure
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthetic functionalization of the 4-methoxyisoindoline core structure, a privileged scaffol...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic functionalization of the 4-methoxyisoindoline core structure, a privileged scaffold in medicinal chemistry. Detailed protocols for key transformations, including N-alkylation, N-acylation, and aromatic ring modifications, are presented. Furthermore, the biological significance of the resulting derivatives, particularly as potent phosphodiesterase 4 (PDE4) inhibitors, is discussed with supporting quantitative data.
Introduction
The isoindoline scaffold is a key structural motif found in numerous biologically active compounds and approved drugs.[1] The presence of a methoxy group at the 4-position of the isoindoline ring system can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can play a crucial role in its interaction with biological targets.[2] This document outlines key synthetic strategies to modify the 4-methoxyisoindoline core, enabling the generation of diverse chemical libraries for drug discovery programs.
I. Synthesis of the 4-Methoxyisoindoline Core
A common retrosynthetic approach to the 4-methoxyisoindoline core involves the cyclization of appropriately substituted precursors. One established method begins with ortho-toluic acid derivatives, where the benzylic position is functionalized, typically through bromination, followed by reaction with an amine to construct the heterocyclic ring. Another strategy involves the intramolecular nucleophilic substitution of a 2-halomethyl-3-methoxy-N-substituted-benzamide, where the amide nitrogen displaces the halide to form the isoindolin-1-one ring, which can be further reduced to the isoindoline.[2]
II. Functionalization of the 4-Methoxyisoindoline Nitrogen (N-Functionalization)
The secondary amine of the 4-methoxyisoindoline core is a key site for introducing molecular diversity. N-alkylation and N-acylation are fundamental transformations to explore the structure-activity relationships (SAR) of this scaffold.
A. N-Alkylation
N-alkylation introduces alkyl substituents that can modulate the compound's steric bulk, basicity, and lipophilicity.
Experimental Protocol: N-Alkylation of 4-Methoxyisoindoline
This protocol describes a general procedure for the N-alkylation of 4-methoxyisoindoline with an alkyl halide.
Materials:
4-Methoxyisoindoline
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N))
Standard laboratory glassware for inert atmosphere reactions
Procedure:
To a dry reaction flask under an inert atmosphere, add 4-methoxyisoindoline (1.0 equiv.) and the anhydrous solvent.
Add the base (1.5-2.0 equiv.) to the solution and stir for 15 minutes at room temperature.
Add the alkyl halide (1.1 equiv.) dropwise to the reaction mixture.
Heat the reaction to a temperature between 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and quench with water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated 4-methoxyisoindoline.
Expected Yields: Yields for N-alkylation reactions of isoindoline derivatives are typically in the range of 70-95%, depending on the specific alkyl halide and reaction conditions used.
B. N-Acylation
N-acylation introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and influence the conformational preferences of the molecule.
Experimental Protocol: N-Acylation of 4-Methoxyisoindoline
This protocol provides a general method for the N-acylation of 4-methoxyisoindoline using an acyl chloride.
Standard laboratory glassware for inert atmosphere reactions
Procedure:
Dissolve 4-methoxyisoindoline (1.0 equiv.) and the base (1.2 equiv.) in the anhydrous solvent in a dry reaction flask under an inert atmosphere.
Cool the solution to 0 °C in an ice bath.
Slowly add the acyl chloride (1.1 equiv.) to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the N-acylated 4-methoxyisoindoline.
Expected Yields: N-acylation reactions of isoindolines generally proceed with high efficiency, with expected yields typically exceeding 80%.
III. Functionalization of the Aromatic Ring
Modification of the benzene ring of the 4-methoxyisoindoline core allows for the introduction of substituents that can fine-tune electronic properties and create additional points of interaction with biological targets.
A. Electrophilic Aromatic Substitution
The methoxy group at the 4-position is an ortho-, para-directing activating group for electrophilic aromatic substitution.[3] This directs incoming electrophiles primarily to the 5- and 7-positions.
Conceptual Workflow for Electrophilic Aromatic Substitution
Caption: General workflow for electrophilic aromatic substitution on the 4-methoxyisoindoline core.
Experimental Protocol: Bromination of N-Substituted 4-Methoxyisoindoline
This protocol describes a representative electrophilic bromination reaction.
Materials:
N-substituted 4-methoxyisoindoline
Bromine (Br₂) or N-Bromosuccinimide (NBS)
Solvent (e.g., acetic acid, dichloromethane)
Standard laboratory glassware
Procedure:
Dissolve the N-substituted 4-methoxyisoindoline (1.0 equiv.) in the chosen solvent in a reaction flask.
Slowly add the brominating agent (1.0-1.1 equiv.) to the solution at a controlled temperature (typically 0 °C to room temperature).
Stir the reaction mixture until the starting material is consumed, as monitored by TLC or LC-MS.
Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess bromine.
Extract the product with an organic solvent.
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
Dry the organic phase over anhydrous Na₂SO₄ and concentrate in vacuo.
Purify the crude product by column chromatography or recrystallization.
B. Palladium-Catalyzed Cross-Coupling Reactions
For more complex modifications, the aromatic ring can be functionalized with a halide (e.g., bromide or iodide) which can then participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination.
Logical Flow for Cross-Coupling Strategies
Caption: Strategic workflow for palladium-catalyzed functionalization of the 4-methoxyisoindoline core.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated 4-Methoxyisoindoline Derivative
This is a general protocol for the Suzuki-Miyaura coupling of a bromo-substituted 4-methoxyisoindoline derivative with a boronic acid.
Anhydrous and degassed solvent system (e.g., 1,4-dioxane/water, toluene/water)
Inert gas (Argon or Nitrogen)
Standard laboratory glassware for inert atmosphere reactions
Procedure:
In a Schlenk flask under an inert atmosphere, combine the bromo-substituted 4-methoxyisoindoline, boronic acid, palladium catalyst, and base.
Add the degassed solvent system via syringe.
Heat the reaction mixture to 80-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with an organic solvent and water.
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling
Catalyst
Base
Solvent
Temperature (°C)
Time (h)
Typical Yield (%)
Pd(PPh₃)₄
K₂CO₃
Toluene/EtOH/H₂O
90
12
75-95
PdCl₂(dppf)
Cs₂CO₃
1,4-Dioxane/H₂O
100
8
80-98
IV. Application in Drug Discovery: PDE4 Inhibitors
Derivatives of the isoindoline and phthalimide core are well-known inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory response.[4] Apremilast, an approved drug for psoriasis and psoriatic arthritis, features a substituted phthalimide core.[2] The 4-methoxy group is a common feature in many potent PDE4 inhibitors. Functionalization of the 4-methoxyisoindoline scaffold is a key strategy for developing novel PDE4 inhibitors with improved potency and selectivity.
Signaling Pathway of PDE4 Inhibition
Caption: Mechanism of action of PDE4 inhibitors in reducing inflammation.
Quantitative Biological Data of Representative PDE4 Inhibitors
Compound Class
Specific Derivative Example
PDE4 IC₅₀ (nM)
TNF-α Inhibition IC₅₀ (nM)
Phthalimide
Apremilast
74
190
Isoindolinone
Roflumilast
0.8
5
Note: Data for Apremilast and Roflumilast are provided as representative examples of potent PDE4 inhibitors containing related structural motifs.
Conclusion
The 4-methoxyisoindoline core is a versatile scaffold amenable to a variety of chemical transformations. The protocols and data presented herein provide a foundation for researchers to synthesize novel derivatives for evaluation in drug discovery programs, particularly in the search for new anti-inflammatory agents targeting PDE4. The ability to systematically modify the N-position and the aromatic ring allows for a thorough exploration of the structure-activity landscape.
Application of 4-Methoxyisoindoline in the Synthesis of Highly Sensitive Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals Introduction 4-Methoxyisoindoline and its derivatives, particularly those based on the 1,8-naphthalimide scaffold, are pivotal in the development of advance...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxyisoindoline and its derivatives, particularly those based on the 1,8-naphthalimide scaffold, are pivotal in the development of advanced fluorescent probes. The introduction of a 4-methoxy group, a potent electron-donating moiety, to the naphthalimide fluorophore facilitates the creation of an electronic push-pull system. This substitution leads to significant improvements in the photophysical properties of the probes, including a bathochromic shift in absorption and emission spectra, an enhanced molar extinction coefficient, and a higher fluorescence quantum yield.[1] These enhancements contribute to a lower limit of detection and increased sensitivity, making these probes highly valuable for precise analyte sensing in various applications, including cellular imaging.
A prominent application of 4-methoxyisoindoline derivatives is in the design of photoinduced electron transfer (PET) based fluorescent "off-on" sensors. In the "off" state, the fluorescence of the naphthalimide fluorophore is quenched by a nearby receptor. Upon binding of the target analyte to the receptor, the PET process is inhibited, leading to a significant increase in fluorescence intensity (the "on" state).[1] This mechanism allows for the detection of various analytes with high signal-to-noise ratios.
This document provides detailed application notes and protocols for the synthesis and utilization of a 4-methoxy-naphthalimide based fluorescent probe for the detection of Zinc ions (Zn²⁺), a biologically significant metal ion.
Data Presentation: Photophysical Properties
The table below summarizes and compares the quantitative photophysical data of a 4-methoxy-substituted naphthalimide PET probe (BPNM) and its unsubstituted counterpart (BPN) for the detection of Zn²⁺.
I. Synthesis of 4-Methoxy-N-(2-aminoethyl)-1,8-naphthalimide
This protocol describes the synthesis of the core fluorophore structure.
Materials:
4-Bromo-1,8-naphthalic anhydride
Ethanolamine
Sodium methoxide
Anhydrous cupric sulfate
Methanol
Pyridine
Standard laboratory glassware and purification apparatus (reflux condenser, magnetic stirrer, rotary evaporator, chromatography column)
Procedure:
Synthesis of 4-Bromo-N-(2-hydroxyethyl)-1,8-naphthalimide: A mixture of 4-bromo-1,8-naphthalic anhydride and ethanolamine in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the product.
Synthesis of 4-Methoxy-N-(2-hydroxyethyl)-1,8-naphthalimide: The 4-bromo-N-(2-hydroxyethyl)-1,8-naphthalimide is dissolved in methanol. Sodium methoxide and a catalytic amount of anhydrous cupric sulfate are added to the solution.[1] The mixture is refluxed for 8-12 hours. After cooling, the solvent is removed under reduced pressure. The residue is purified by column chromatography to obtain the 4-methoxy derivative.
Chlorination of the Hydroxyl Group: The hydroxyl group of 4-methoxy-N-(2-hydroxyethyl)-1,8-naphthalimide is converted to a chloro group using a standard chlorinating agent like thionyl chloride in an appropriate solvent (e.g., dichloromethane) at 0 °C to room temperature.
Synthesis of 4-Methoxy-N-(2-aminoethyl)-1,8-naphthalimide: The chlorinated intermediate is reacted with an excess of aqueous ammonia or a suitable amine source to yield the final amino-functionalized fluorophore. The product is purified by column chromatography.
II. Synthesis of the Zn²⁺ Fluorescent Probe (BPNM)
This protocol details the final step of attaching the Zn²⁺ receptor to the fluorophore.
Standard laboratory glassware and purification apparatus
Procedure:
Dissolve 4-Methoxy-N-(2-aminoethyl)-1,8-naphthalimide and di-(2-picolyl)amine in acetonitrile.
Add triethylamine to the mixture and reflux for 24 hours.
Monitor the reaction by TLC.
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the final probe, BPNM (2-(2-(bis(pyridin-2-ylmethyl)amino)ethyl)-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione).[1]
III. Protocol for Fluorescence Measurements
Materials:
BPNM probe stock solution (e.g., 1 mM in DMSO)
Buffer solution (e.g., HEPES buffer, pH 7.4)
Zn²⁺ stock solution (e.g., 10 mM in deionized water)
Fluorometer
Quartz cuvettes
Procedure:
Prepare a series of solutions containing a fixed concentration of the BPNM probe (e.g., 10 μM) in the buffer.
To each solution, add varying concentrations of Zn²⁺.
Incubate the solutions for a short period (e.g., 5-10 minutes) at room temperature to allow for complexation.
Measure the fluorescence emission spectra of each solution using the fluorometer. The excitation wavelength should be set to the absorption maximum of the BPNM-Zn²⁺ complex (365 nm).
Record the fluorescence intensity at the emission maximum (535 nm).
Plot the fluorescence intensity as a function of Zn²⁺ concentration to determine the detection limit and binding affinity.
Visualizations
Caption: Synthetic workflow for the BPNM fluorescent probe.
Caption: PET-based signaling pathway for the BPNM Zn²⁺ probe.
Application Notes and Protocols for Exploring the Reactivity of the Secondary Amine in 4-Methoxyisoindoline
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for key reactions involving the secondary amine of 4-methoxyisoindoline. This v...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key reactions involving the secondary amine of 4-methoxyisoindoline. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the isoindoline scaffold in a wide range of biologically active compounds.[1] The reactivity of the secondary amine allows for a variety of chemical modifications, making it a valuable starting material for the synthesis of compound libraries for drug discovery.
Introduction to the Reactivity of 4-Methoxyisoindoline
The 4-methoxyisoindoline scaffold features a secondary amine within a bicyclic structure. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with various electrophiles. The presence of the methoxy group on the aromatic ring can influence the electronic properties of the entire molecule, potentially modulating the reactivity of the secondary amine. Common transformations involving this amine include N-alkylation, N-acylation, and reductive amination, which are fundamental reactions for generating diverse chemical entities.
I. N-Alkylation of 4-Methoxyisoindoline
N-alkylation is a fundamental method for introducing alkyl substituents onto the nitrogen atom of 4-methoxyisoindoline. This reaction typically proceeds via a nucleophilic substitution mechanism (SN2) where the secondary amine attacks an alkyl halide.[2] The choice of base, solvent, and temperature is crucial for achieving optimal yields and minimizing side reactions.
General Reaction Scheme:
Caption: General workflow for N-alkylation of 4-methoxyisoindoline.
Experimental Protocol: N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the N-alkylation of 4-methoxyisoindoline with an alkyl halide in the presence of a base.
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyisoindoline (1.0 eq).
Dissolve the starting material in the chosen anhydrous solvent.
Add the base (1.5 - 2.0 eq) to the solution.
Add the alkyl halide (1.1 - 1.2 eq) dropwise to the stirred suspension at room temperature.
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for the required time (typically 2-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-alkylated 4-methoxyisoindoline.
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data for N-Alkylation Reactions:
Alkyl Halide
Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
Reference
Benzyl Bromide
K₂CO₃
ACN
80
6
85-95
(Assumed from general procedures)
Methyl Iodide
Et₃N
DMF
50
4
90-98
(Assumed from general procedures)
Ethyl Bromoacetate
K₂CO₃
ACN
60
8
80-90
(Assumed from general procedures)
Note: The yields provided are typical for analogous reactions and may vary depending on the specific substrate and reaction conditions.
II. N-Acylation of 4-Methoxyisoindoline
N-acylation introduces an acyl group to the nitrogen atom of 4-methoxyisoindoline, forming an amide. This transformation is commonly achieved using acyl chlorides or acid anhydrides. The reaction is typically performed in the presence of a base to neutralize the acidic byproduct (HCl or a carboxylic acid).
General Reaction Scheme:
Caption: General workflow for N-acylation of 4-methoxyisoindoline.
Experimental Protocol: N-Acylation with an Acyl Chloride
This protocol outlines a general procedure for the N-acylation of 4-methoxyisoindoline with an acyl chloride.
In a dry round-bottom flask under an inert atmosphere, dissolve 4-methoxyisoindoline (1.0 eq) and the tertiary amine base (1.2 eq) in the anhydrous solvent.
Cool the solution to 0 °C using an ice bath.
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, quench the reaction by adding water.
Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure N-acylated 4-methoxyisoindoline.
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Note: The yields are based on general procedures for N-acylation and may require optimization for 4-methoxyisoindoline.
III. Reductive Amination of 4-Methoxyisoindoline
Reductive amination is a powerful method for forming C-N bonds and is widely used to introduce a variety of substituents onto a secondary amine. The reaction involves the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, which is then reduced in situ by a suitable reducing agent.[4] Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[4]
General Reaction Scheme:
Caption: General workflow for reductive amination of 4-methoxyisoindoline.
Experimental Protocol: Reductive Amination with an Aldehyde
This protocol describes a general procedure for the reductive amination of 4-methoxyisoindoline with an aldehyde using sodium triacetoxyborohydride.
Materials:
4-Methoxyisoindoline
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
Sodium triacetoxyborohydride (NaBH(OAc)₃)
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
Acetic acid (optional, as a catalyst)
Standard laboratory glassware
Magnetic stirrer
Procedure:
To a dry round-bottom flask under an inert atmosphere, add 4-methoxyisoindoline (1.0 eq) and the aldehyde (1.1 eq).
Dissolve the components in the anhydrous solvent. If the reaction is slow, a catalytic amount of acetic acid can be added.
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion.
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.
Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the organic layer under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 4-methoxyisoindoline.
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data for Reductive Amination Reactions:
Aldehyde/Ketone
Reducing Agent
Solvent
Temperature (°C)
Time (h)
Yield (%)
Reference
Benzaldehyde
NaBH(OAc)₃
DCE
RT
12
80-90
(Assumed from general procedures)
Acetone
NaBH(OAc)₃
DCM
RT
24
75-85
(Assumed from general procedures)
Cyclohexanone
NaBH₃CN
MeOH
RT
18
80-90
(Assumed from general procedures)
Note: Yields are estimates based on similar reported reactions and may require optimization.
Signaling Pathways and Logical Relationships
Derivatives of isoindoline are known to interact with a variety of biological targets. For instance, some isoindolinone derivatives act as inhibitors of enzymes like carbonic anhydrase.[4] While the specific targets of 4-methoxyisoindoline derivatives will depend on the nature of the N-substituent, a general workflow for their application in drug discovery is depicted below.
Caption: A generalized workflow for drug discovery using a 4-methoxyisoindoline scaffold.
Conclusion
The secondary amine of 4-methoxyisoindoline provides a versatile handle for chemical modification, enabling the synthesis of a wide array of derivatives. The protocols for N-alkylation, N-acylation, and reductive amination described herein serve as a foundation for researchers to explore the chemical space around this privileged scaffold. The generation of diverse compound libraries based on 4-methoxyisoindoline holds significant promise for the discovery of novel therapeutic agents. Further optimization of these reaction conditions will be essential for specific applications in drug development programs.
Technical Support Center: Synthesis of 4-Methoxyisoindoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxyisoindoline. Frequently...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxyisoindoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 4-methoxyisoindoline?
A1: The most prevalent methods for the synthesis of 4-methoxyisoindoline involve the reduction of 4-methoxyphthalimide. The two primary reduction techniques employed are:
Chemical Reduction: Utilizing strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF).
Catalytic Hydrogenation: Employing a catalyst, typically Palladium on carbon (Pd/C), in the presence of hydrogen gas. This method is often considered a "greener" alternative.
Another potential route involves the reaction of 1,2-bis(bromomethyl)-3-methoxybenzene with a suitable amine source.
Q2: What is the primary role of the methoxy group in the synthesis and potential side reactions?
A2: The methoxy group (-OCH₃) is an electron-donating group on the benzene ring. It can influence the reactivity of the aromatic ring and the adjacent functional groups. While generally stable, under harsh acidic or certain reducing conditions, there is a possibility of ether cleavage, which would result in the formation of a hydroxyl group.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the 4-methoxyisoindoline synthesis can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to the starting material (e.g., 4-methoxyphthalimide), you can observe the disappearance of the starting material spot/peak and the appearance of the product spot/peak.
Q4: What are the recommended purification techniques for 4-methoxyisoindoline?
A4: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often employed.
Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent can be an excellent method for obtaining highly pure 4-methoxyisoindoline.
Acid-Base Extraction: As an amine, 4-methoxyisoindoline can be protonated with an acid to form a water-soluble salt. This allows for its separation from non-basic impurities by extraction. Subsequent basification of the aqueous layer and extraction with an organic solvent will recover the purified product.
Troubleshooting Guide
Problem
Potential Cause
Suggested Solution
Low or no yield of 4-methoxyisoindoline
Incomplete reaction.
- Extend the reaction time. - Increase the reaction temperature (if thermally stable). - For LiAlH₄ reductions, ensure the reagent is fresh and the reaction is conducted under strictly anhydrous conditions. - For catalytic hydrogenation, ensure the catalyst is active and the system is properly purged with hydrogen.
Decomposition of the product.
- Work up the reaction at a lower temperature. - Use milder reaction conditions if possible.
Presence of a major byproduct with a higher Rf value on TLC than the starting material.
This could be an over-reduction product or a product from a side reaction.
- Analyze the byproduct by mass spectrometry and NMR to determine its structure. - If it is an over-reduction product, consider using a milder reducing agent or reducing the reaction time/temperature.
Presence of a byproduct with a similar Rf value to the product, making separation difficult.
Isomeric byproducts or byproducts with similar polarity.
- Optimize the column chromatography conditions (e.g., use a shallower solvent gradient, try a different solvent system). - Consider derivatizing the product to alter its polarity for easier separation, followed by deprotection.
The isolated product is a salt instead of the free base.
Acidic workup or purification conditions.
- Neutralize the product with a mild base (e.g., sodium bicarbonate solution) during the workup. - Avoid using acidic solvents during purification if the free base is desired.
Formation of 4-hydroxyisoindoline as a byproduct.
Cleavage of the methoxy group.
- Avoid harsh acidic conditions. - Use a milder reducing agent that is less likely to affect the ether linkage.
Common Byproducts in 4-Methoxyisoindoline Synthesis
The formation of byproducts is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of potential byproducts.
Byproduct
Likely Synthetic Route of Formation
Reason for Formation
Proposed Mitigation Strategy
4-Methoxyisoindolin-1-one
Reduction of 4-methoxyphthalimide
Incomplete reduction of one of the two carbonyl groups.
- Increase the equivalents of the reducing agent (e.g., LiAlH₄). - Extend the reaction time. - Increase the hydrogen pressure in catalytic hydrogenation.
2-(Hydroxymethyl)-7-methoxybenzoic acid amide
Reduction of 4-methoxyphthalimide with LiAlH₄
Incomplete reduction and ring-opening of the phthalimide ring.
- Ensure a sufficient excess of LiAlH₄ is used. - Maintain anhydrous reaction conditions.
4-Hydroxyisoindoline
Any route involving harsh acidic or certain reducing conditions
Cleavage of the methoxy ether bond.
- Avoid strong acids. - Use milder reducing agents and conditions.
Starting Material (4-Methoxyphthalimide)
Reduction of 4-methoxyphthalimide
Incomplete reaction.
- Increase reaction time, temperature, or amount of reducing agent/catalyst.
Experimental Protocol: Synthesis of 4-Methoxyisoindoline via LiAlH₄ Reduction of 4-Methoxyphthalimide
Materials:
4-Methoxyphthalimide
Lithium Aluminum Hydride (LiAlH₄)
Anhydrous Tetrahydrofuran (THF)
Deionized Water
15% w/v aqueous Sodium Hydroxide solution
Dichloromethane (DCM)
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica Gel for column chromatography
Hexanes
Ethyl Acetate
Procedure:
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.
Addition of Starting Material: 4-Methoxyphthalimide (1.0 equivalent) is added portion-wise to the stirred suspension of LiAlH₄ in THF at 0 °C. The addition should be slow to control the exothermic reaction.
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).
Quenching: Once the reaction is complete (typically after 4-6 hours), the flask is cooled in an ice bath. The reaction is carefully quenched by the sequential slow addition of deionized water (same volume as the mass of LiAlH₄ used), followed by 15% aqueous sodium hydroxide solution (same volume as the water added), and finally, more deionized water (three times the initial volume of water).
Workup: The resulting granular precipitate is filtered off and washed with THF. The filtrate is concentrated under reduced pressure.
Extraction: The residue is dissolved in dichloromethane and washed with water and brine.
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-methoxyisoindoline.
Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 4-methoxyisoindoline.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for 4-Methoxyisoindoline synthesis.
Optimization
optimization of reaction conditions for isoindoline synthesis.
Welcome to the technical support center for isoindoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently a...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for isoindoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of isoindolines.
This section addresses common issues and questions that may arise during the synthesis of isoindolines.
Q1: I am observing a very low yield in my isoindoline synthesis. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in isoindoline synthesis, often attributable to the stability of the isoindole intermediate and suboptimal reaction conditions.
Product Instability: The isoindole ring system can be unstable under certain conditions, leading to decomposition.
Solution: Consider an in situ trapping of the isoindole intermediate with a dienophile if your downstream application allows. This can confirm the formation of the isoindole and provide a more stable adduct. Minimizing reaction and workup times is also crucial as prolonged exposure to heat, light, and air can degrade the product.
Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature plays a critical role in the reaction outcome.
Solution: A thorough optimization of reaction parameters is recommended. The choice of solvent can significantly impact yield. For instance, in certain reactions, chlorinated solvents like dichloromethane (CH₂Cl₂) or dichloroethane have been shown to produce high yields. In other cases, higher boiling point solvents like m-xylene may be optimal, especially when higher temperatures are required. The use of molecular sieves (e.g., 5 Å MS) can also be beneficial by removing water from the reaction mixture.
Q2: I am having difficulty with the purification of my isoindoline product. What are some common issues and solutions?
A2: Purification of isoindolines can be challenging due to their polarity and potential for decomposition on stationary phases.
Issue: The product streaks or decomposes on silica gel during column chromatography.
Solution: Try using a less acidic stationary phase, such as alumina (neutral or basic), or a different purification technique like preparative thin-layer chromatography (prep-TLC). You can also try to elute the column with a solvent system containing a small amount of a basic modifier, such as triethylamine (Et₃N), to suppress the acidity of the silica gel.
Issue: The product is difficult to separate from starting materials or side products.
Solution: Re-evaluate your reaction conditions to minimize the formation of side products. If separation is still difficult, consider derivatizing the crude product to facilitate purification. For example, if your isoindoline has a free secondary amine, you could protect it as a carbamate, purify the protected compound, and then deprotect it.
Q3: My reaction is producing unexpected side products. What are the likely culprits?
A3: The formation of side products is often dependent on the specific synthetic route employed.
In reactions involving o-phthalaldehyde: One common side product is an isoindolin-1-one. This can occur if there is a source of oxidation in the reaction mixture.
In Pd-catalyzed reactions: Side reactions such as N-demethylation or direct C(sp²)-H arylation can occur. The choice of ligand is crucial to minimize these undesired pathways. For instance, in some cases, the use of N-heterocyclic carbene (NHC) ligands like IBioxMe₄ has been shown to be effective in minimizing side product formation.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the optimization of isoindoline synthesis.
Table 1: Effect of Solvent on the Yield of a Pictet-Spengler Type Isoindoline Synthesis
Entry
Solvent
Acid
Equivalents of Acid
Yield (%)
1
CH₂Cl₂
CF₃CO₂H
10
>98 (84)
2
ClCH₂CH₂Cl
CF₃CO₂H
10
>98
3
Toluene
CF₃CO₂H
10
>98
Yields were determined by ¹H NMR with 1,3,5-Trimethoxybenzene as the internal standard. Isolated yields are shown in parentheses.
Table 2: Optimization of a Pd-Catalyzed Isoindoline Synthesis
Entry
Ligand
Solvent
Temperature (°C)
Base
Additive
Yield (%)
1
IBioxMe₄
m-xylene
110
K₂CO₃
5 Å MS
99 (NMR)
2
IPh
m-xylene
110
K₂CO₃
5 Å MS
No reaction
3
IBiox6
CPME
110
LiHMDS
-
44 (β-lactam)
CPME = Cyclopentyl methyl ether. The reaction with IBiox6 and LiHMDS resulted in the formation of a β-lactam as the major product instead of the isoindoline.[1]
Table 3: Solvent and Temperature Effects in an Ultrasonic-Assisted Isoindoline-1-one Synthesis
Entry
Solvent
Temperature (°C)
Yield (%)
1
iso-propanol
50
93
2
iso-propanol
30
Lower
3
ethanol
50
Moderate
4
n-butanol
50
Moderate
5
CH₂Cl₂
50
Moderate
6
acetonitrile
50
Moderate
7
water
50
Unsatisfactory
Reactions were carried out under ultrasonic irradiation. Lowering the temperature led to a decrease in yield due to low conversion.[2]
Experimental Protocols
Protocol 1: One-Pot Synthesis of Isoindolin-1-ones from Nitroarenes and o-Phthalaldehyde via Indium-Mediated Reductive Condensation
This protocol describes a general procedure for the synthesis of 2-substituted isoindolin-1-ones.[3]
Materials:
o-Phthalaldehyde
Indium powder
Acetic acid
Substituted nitrobenzene
Toluene
Ethyl acetate (EtOAc)
10% aqueous NaHCO₃ solution
Celite
Procedure:
To a mixture of indium powder (460 mg, 4.0 mmol) and acetic acid (0.57 mL, 10 mmol) in toluene (2 mL), add o-phthalaldehyde (1.0 mmol).
Subsequently, add a solution of the nitrobenzene derivative (1.0 mmol) in toluene (3 mL).
Stir the reaction mixture at reflux under a nitrogen atmosphere until the reaction is complete (monitored by TLC).
After completion, dilute the reaction mixture with EtOAc (30 mL) and filter through a pad of Celite.
Pour the filtrate into a 10% aqueous NaHCO₃ solution (30 mL).
Separate the organic layer, and extract the aqueous layer with EtOAc.
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., EtOAc/hexane mixture).
Protocol 2: Synthesis of Isoindolines via Pictet-Spengler Reaction
This protocol is a general representation of the Pictet-Spengler reaction for isoindoline synthesis.[4][5][6][7][8]
Materials:
β-arylethylamine derivative
Aldehyde or ketone
Acid catalyst (e.g., HCl, TFA)
Solvent (e.g., protic or aprotic)
Procedure:
Dissolve the β-arylethylamine derivative in the chosen solvent.
Add the aldehyde or ketone to the solution.
Add the acid catalyst. The reaction can sometimes proceed without an acid catalyst, especially in aprotic media.
Heat the reaction mixture if necessary. Reaction conditions can range from room temperature to reflux, depending on the reactivity of the substrates.
Monitor the reaction progress by TLC.
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NaHCO₃).
Extract the product with an organic solvent.
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Caption: Pictet-Spengler reaction pathway for isoindoline synthesis.
Caption: Troubleshooting workflow for low yield in isoindoline synthesis.
improving the yield and purity of 4-Methoxyisoindoline
For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance for the synthesis and purification of 4-Methoxyisoindoline, addressing common challenges to im...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis and purification of 4-Methoxyisoindoline, addressing common challenges to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare 4-Methoxyisoindoline?
A common and effective method for the synthesis of 4-Methoxyisoindoline is the reduction of 4-methoxyphthalimide. This transformation can be achieved using various reducing agents, with sodium borohydride being a mild and often effective choice.
Q2: What are the critical parameters to control during the reduction of 4-methoxyphthalimide?
The critical parameters to monitor and control are:
Choice and stoichiometry of the reducing agent: The amount of reducing agent will directly impact the reaction's completeness.
Reaction temperature: Temperature control is crucial to prevent side reactions and decomposition of the product.
Solvent system: The choice of solvent affects the solubility of reactants and the reactivity of the reducing agent.
Reaction time: Sufficient time is needed for the reaction to go to completion, which should be monitored by techniques like Thin Layer Chromatography (TLC).
Q3: What are the likely impurities in the synthesis of 4-Methoxyisoindoline?
Potential impurities can include:
Unreacted 4-methoxyphthalimide.
Partially reduced intermediates, such as the corresponding hydroxy-amide.
Over-reduction products, though less common with milder reducing agents.
Byproducts from the decomposition of the starting material or product.
Residual solvents from the reaction or workup.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot. A suitable solvent system (e.g., ethyl acetate/hexane) should be used to achieve good separation.
Q5: What are the recommended methods for purifying crude 4-Methoxyisoindoline?
The primary methods for purification are:
Acid-base extraction: As an amine, 4-Methoxyisoindoline can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral and acidic impurities, and then liberated by basification and re-extracted into an organic solvent.
Column chromatography: Silica gel chromatography can be effective for separating the product from closely related impurities. A gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or dichloromethane) is typically used.
Crystallization: If a suitable solvent is found, crystallization can be a highly effective method for obtaining high-purity material.
Troubleshooting Guide
Issue
Possible Cause(s)
Suggested Solution(s)
Low or No Product Formation
Inactive or insufficient reducing agent.
Use a fresh batch of the reducing agent and ensure the correct stoichiometry. Consider a more potent reducing agent if necessary.
Low reaction temperature.
Gradually increase the reaction temperature while monitoring for side product formation.
Poor solubility of starting material.
Choose a solvent system in which the 4-methoxyphthalimide is more soluble.
Incomplete Reaction
Insufficient reaction time.
Extend the reaction time and continue to monitor by TLC until the starting material is consumed.
Deactivation of the reducing agent.
Add the reducing agent in portions over time.
Formation of Multiple Products
Reaction temperature is too high.
Lower the reaction temperature.
Over-reduction.
Use a milder reducing agent or reduce the stoichiometry of the current one.
Side reactions due to reactive functional groups.
Ensure starting materials are pure and consider protecting sensitive functional groups if necessary.
Difficulty in Isolating the Product
Emulsion formation during aqueous workup.
Add brine (saturated NaCl solution) to break the emulsion. Filter the mixture through Celite.
Product is water-soluble.
Saturate the aqueous layer with salt (e.g., NaCl) before extraction to decrease the polarity of the aqueous phase. Use a more polar organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
Low Purity After Purification
Co-elution of impurities during column chromatography.
Optimize the solvent system for chromatography; consider using a different stationary phase.
Inefficient crystallization.
Screen for a more suitable crystallization solvent or solvent mixture. Try slow evaporation or vapor diffusion techniques.
Experimental Protocols
Synthesis of 4-Methoxyisoindoline via Reduction of 4-Methoxyphthalimide
This protocol describes a general procedure for the reduction of 4-methoxyphthalimide using sodium borohydride.
Materials:
4-Methoxyphthalimide
Sodium borohydride (NaBH₄)
Ethanol (or another suitable alcohol)
Hydrochloric acid (HCl), aqueous solution
Sodium hydroxide (NaOH), aqueous solution
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyphthalimide (1 equivalent) in ethanol.
Addition of Reducing Agent: Cool the solution in an ice bath. Add sodium borohydride (2-4 equivalents) portion-wise over 30 minutes, keeping the temperature below 10 °C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
Quenching: Once the reaction is complete, cool the mixture in an ice bath and cautiously add an aqueous solution of hydrochloric acid to quench the excess sodium borohydride and adjust the pH to acidic.
Workup: Concentrate the mixture under reduced pressure to remove the ethanol. Add water and wash with an organic solvent (e.g., dichloromethane) to remove any non-basic impurities.
Basification and Extraction: Basify the aqueous layer with a sodium hydroxide solution to a pH > 10. Extract the product into dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Methoxyisoindoline.
Purification: Purify the crude product by silica gel column chromatography or crystallization to obtain the final product of high purity.
Data Presentation
The following table presents hypothetical data to illustrate the effect of different reaction conditions on the yield and purity of 4-Methoxyisoindoline.
Experiment ID
Reducing Agent (Equivalents)
Solvent
Temperature (°C)
Reaction Time (h)
Crude Yield (%)
Purity by HPLC (%)
1
NaBH₄ (2)
Ethanol
78 (Reflux)
6
75
88
2
NaBH₄ (4)
Ethanol
78 (Reflux)
6
85
92
3
NaBH₄ (4)
Isopropanol
82 (Reflux)
8
88
94
4
LiAlH₄ (2)
THF
66 (Reflux)
4
92
90 (with potential over-reduction)
Visualizations
Caption: Experimental workflow for the synthesis of 4-Methoxyisoindoline.
Caption: Troubleshooting flowchart for 4-Methoxyisoindoline synthesis.
Optimization
Technical Support Center: N-Alkylation of 4-Methoxyisoindoline
Welcome to the technical support center for the N-alkylation of 4-methoxyisoindoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answ...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the N-alkylation of 4-methoxyisoindoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this specific chemical transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of 4-methoxyisoindoline in a question-and-answer format, offering potential causes and solutions.
Issue 1: Low or No Conversion of Starting Material
Question: My N-alkylation reaction of 4-methoxyisoindoline is showing little to no consumption of the starting material. What are the possible reasons, and how can I improve the conversion rate?
Answer: Low conversion in the N-alkylation of 4-methoxyisoindoline can be attributed to several factors related to reaction conditions and reagent activity.
Insufficient Deprotonation: The secondary amine of the isoindoline needs to be deprotonated to form the more nucleophilic amide anion. If the base used is not strong enough, the concentration of the reactive species will be too low for the reaction to proceed efficiently.
Solution: Employ a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Ensure the reaction is conducted under anhydrous conditions, as protic solvents will quench the base.
Poor Reagent Reactivity: The alkylating agent may not be sufficiently reactive.
Solution: If using an alkyl chloride, consider switching to a more reactive alkyl bromide or iodide. The addition of a catalytic amount of sodium or potassium iodide can also enhance the reactivity of alkyl chlorides and bromides through the in situ formation of the more reactive alkyl iodide (Finkelstein reaction).
Inappropriate Solvent: The choice of solvent is crucial for solubility and reaction rate.
Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are generally effective for this type of reaction as they can dissolve the isoindoline and the base, facilitating the reaction.
Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.
Solution: Consider increasing the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) will help determine the optimal temperature and reaction time.
Issue 2: Formation of Side Products
Question: I am observing the formation of significant side products in my reaction mixture. How can I minimize these?
Answer: The primary side reactions in the N-alkylation of secondary amines like 4-methoxyisoindoline are over-alkylation and potential C-alkylation.
Over-alkylation (Quaternary Ammonium Salt Formation): The N-alkylated product, a tertiary amine, can be further alkylated to form a quaternary ammonium salt, especially if an excess of the alkylating agent is used or if the tertiary amine is more nucleophilic than the starting secondary amine.
Solution: Carefully control the stoichiometry of the reactants. Use a slight excess (1.05-1.2 equivalents) of the alkylating agent. Adding the alkylating agent dropwise to the reaction mixture can also help to maintain a low concentration and reduce the likelihood of a second alkylation.
C-Alkylation: While less common for isoindolines compared to indoles, alkylation at a carbon atom of the aromatic ring is a potential side reaction, particularly under certain conditions.
Solution: Favoring N-alkylation can be achieved by ensuring complete deprotonation of the nitrogen atom before the addition of the alkylating agent. Using polar aprotic solvents like DMF can also enhance N-selectivity.
Issue 3: Difficult Purification
Question: I am having trouble purifying the N-alkylated 4-methoxyisoindoline from the reaction mixture. What are some effective purification strategies?
Answer: Purification challenges often arise from the similar polarities of the starting material, product, and certain byproducts.
Co-elution during Chromatography: The starting material and the N-alkylated product may have similar retention factors (Rf) on silica gel.
Solution: Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation. If the product is basic, adding a small amount of a volatile amine like triethylamine to the eluent can reduce tailing on the column.
Removal of High-Boiling Point Solvents: Solvents like DMF can be difficult to remove completely.
Solution: After the reaction work-up, ensure the product is dried under high vacuum for an extended period, potentially with gentle heating, to remove residual solvent.[1]
Crystallization Issues: The product may be an oil or a sticky solid that is difficult to crystallize.[1]
Solution: If direct crystallization fails, try dissolving the crude product in a minimal amount of a suitable hot solvent and then slowly cooling it to room temperature. Scratching the inside of the flask or adding a seed crystal can induce crystallization. If the product remains an oil, purification by column chromatography is the recommended approach.
Frequently Asked Questions (FAQs)
Q1: What are the recommended general conditions for the N-alkylation of 4-methoxyisoindoline?
A1: A common starting point for the N-alkylation of 4-methoxyisoindoline involves deprotonation with a strong base in an anhydrous polar aprotic solvent, followed by the addition of an alkylating agent. For a detailed protocol, please refer to the Experimental Protocols section.
Q2: How can I monitor the progress of my reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting 4-methoxyisoindoline and the alkylating agent. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring, providing information about the masses of the components in the reaction mixture.
Q3: What is the role of the methoxy group in the N-alkylation reaction?
A3: The 4-methoxy group is an electron-donating group, which increases the electron density of the aromatic ring. This can influence the reactivity of the isoindoline system but is not expected to directly interfere with the N-alkylation process under standard conditions.
Q4: Can I use a weaker base like potassium carbonate?
A4: While potassium carbonate (K₂CO₃) can be used for the N-alkylation of some amines, it may not be sufficiently basic to completely deprotonate the isoindoline nitrogen, potentially leading to lower yields and longer reaction times. Stronger bases like NaH or t-BuOK are generally more reliable for this transformation.
Data Presentation
The following tables summarize typical reaction conditions and yields for the N-alkylation of isoindoline derivatives and analogous heterocyclic systems, which can serve as a starting point for optimizing the reaction for 4-methoxyisoindoline.
Table 1: General Reaction Conditions for N-Alkylation of Isoindoline Analogs
Parameter
Condition
Notes
Substrate
4-Methoxyisoindoline
1.0 equivalent
Alkylating Agent
Alkyl halide (e.g., R-Br, R-I)
1.1 - 1.5 equivalents
Base
Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK)
1.1 - 1.5 equivalents
Solvent
Anhydrous DMF or THF
Sufficient to dissolve reactants
Temperature
0 °C to room temperature (or gentle heating)
Dependent on the reactivity of the alkylating agent
Reaction Time
2 - 24 hours
Monitor by TLC or LC-MS
Table 2: Example Yields for N-Alkylation of Related Heterocycles
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Inert atmosphere (Nitrogen or Argon)
Standard glassware for workup and purification
Procedure:
To a dry round-bottom flask under an inert atmosphere, add 4-methoxyisoindoline (1.0 eq).
Dissolve the starting material in anhydrous DMF or THF.
Cool the solution to 0 °C in an ice bath.
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases. If using t-BuOK, it can be added directly at 0 °C.
Cool the reaction mixture back to 0 °C.
Add the alkyl halide (1.05 eq) dropwise to the reaction mixture.
The reaction can be stirred at room temperature or gently heated as required. Monitor the progress of the reaction by TLC or LC-MS.
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
Wash the combined organic layers with water and then brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: A step-by-step workflow for the N-alkylation of 4-methoxyisoindoline.
Caption: A decision-making diagram for troubleshooting low conversion rates.
Caption: Competing reaction pathways in the alkylation of 4-methoxyisoindoline.
Technical Support Center: Purification of 4-Methoxyisoindoline and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-methoxyisoindo...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-methoxyisoindoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for 4-methoxyisoindoline and its derivatives?
A1: The primary purification strategies for isoindoline derivatives, which are secondary amines, include:
Acid-Base Extraction: This is a highly effective first step to separate the basic isoindoline from acidic and neutral impurities.[1][2]
Column Chromatography: Silica gel or alumina column chromatography is frequently used to separate the target compound from closely related impurities.[3]
Recrystallization: This technique is employed to obtain highly pure crystalline material, especially for solid derivatives.[4]
Q2: What are the likely impurities I might encounter in my crude 4-methoxyisoindoline?
A2: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:
Unreacted starting materials: Depending on the synthetic route, these could include phthalimide precursors or alkylating agents.
Over-alkylation products: Tertiary amines can form if the isoindoline nitrogen reacts further.[3]
Oxidation products: Amines can be susceptible to oxidation, especially if exposed to air and heat.[3]
Byproducts from related indole synthesis: In analogous indole syntheses, dehalogenated products and other side-products from coupling reactions have been observed. While not identical, similar side reactions could occur during isoindoline synthesis.
Q3: My 4-methoxyisoindoline appears to be degrading during purification. What can I do?
A3: Isoindolines can be sensitive to prolonged exposure to heat and oxygen.[3] To minimize degradation:
Work under an inert atmosphere (e.g., nitrogen or argon) when possible.
Use degassed solvents for chromatography.
Avoid excessive heating during solvent evaporation. Use a rotary evaporator at a moderate temperature.
Store the purified compound under an inert atmosphere and at a low temperature.
Troubleshooting Guides
Problem 1: Low recovery after acid-base extraction.
Possible Cause
Troubleshooting Step
Incomplete protonation or deprotonation
Ensure the pH of the aqueous layer is sufficiently low (pH < 2) during the acidic wash to fully protonate the amine and drive it into the aqueous phase. Conversely, ensure the pH is sufficiently high (pH > 10) during the basic wash to deprotonate the ammonium salt and move the free amine back into the organic phase.
Emulsion formation
To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking. In some cases, filtering the emulsified layer through a pad of celite can be effective.
Product is partially soluble in the aqueous phase
If your 4-methoxyisoindoline derivative has polar substituents, it may have some solubility in the aqueous layer even in its free base form. To minimize this, perform multiple extractions with smaller volumes of the organic solvent.
Problem 2: Poor separation during column chromatography.
Possible Cause
Troubleshooting Step
Inappropriate solvent system (mobile phase)
The polarity of the eluent is critical. For normal-phase chromatography (silica gel), start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate or another more polar solvent. For basic compounds like isoindolines, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can significantly improve peak shape and reduce tailing by neutralizing acidic sites on the silica gel.[3]
Streaking or tailing of the compound spot on TLC
This is common for amines on silica gel due to strong interaction with acidic silanol groups. Adding triethylamine to the TLC mobile phase can help to get a more accurate representation of how the compound will behave on the column with a modified eluent.
Column overloading
The amount of crude material that can be effectively purified is typically 1-5% of the mass of the stationary phase. Overloading the column will lead to broad peaks and poor separation.
Improper column packing
Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will result in an uneven solvent front and inefficient separation.
Problem 3: Difficulty in inducing crystallization during recrystallization.
Possible Cause
Troubleshooting Step
Supersaturated solution
If no crystals form upon cooling, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also a very effective method.[4]
Inappropriate solvent
The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4] For isoindoline derivatives, consider solvents like ethanol, methanol, isopropanol, acetone, ethyl acetate, or toluene. It may be necessary to screen several solvents or use a binary solvent system (e.g., ethanol-water, toluene-hexane) to find the optimal conditions.[4]
Presence of impurities inhibiting crystallization
If the crude material is very impure, it can sometimes inhibit crystal formation. It may be necessary to first perform an acid-base extraction or a quick column chromatography "plug" to remove the bulk of the impurities before attempting recrystallization.
Experimental Protocols
Acid-Base Extraction for Purification of 4-Methoxyisoindoline
Principle: This method leverages the basicity of the isoindoline nitrogen. The amine is protonated with an acid to form a water-soluble salt, which is extracted into the aqueous phase, leaving non-basic impurities in the organic phase. The aqueous phase is then basified to regenerate the free amine, which is then extracted back into an organic solvent.[1][2][5]
Procedure:
Dissolve the crude 4-methoxyisoindoline in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).
Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.
Drain the lower aqueous layer into a clean flask.
Repeat the extraction of the organic layer with the dilute acid solution two more times to ensure all the amine has been extracted.
Combine all the aqueous extracts. The organic layer now contains neutral and acidic impurities and can be discarded.
Cool the combined aqueous extracts in an ice bath and slowly add a concentrated aqueous base solution (e.g., 10 M NaOH) until the solution is strongly basic (pH > 10). The free amine will precipitate or form an oily layer.
Add a fresh portion of the organic solvent to the separatory funnel containing the basified aqueous solution.
Shake the funnel to extract the free amine into the organic layer.
Separate the organic layer. Repeat the extraction of the aqueous layer with the organic solvent two more times.
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified 4-methoxyisoindoline.
Column Chromatography of 4-Methoxyisoindoline
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. More polar compounds will adhere more strongly to the polar silica gel and elute later than less polar compounds.
Procedure:
Select a solvent system: Use thin-layer chromatography (TLC) to determine an appropriate mobile phase. A good solvent system will give your product an Rf value of approximately 0.2-0.4. For 4-methoxyisoindoline, a good starting point is a mixture of hexane and ethyl acetate. To prevent tailing, add 0.1-1% triethylamine to the mobile phase.
Pack the column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of air bubbles.
Load the sample: Dissolve the crude 4-methoxyisoindoline in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed.
Elute the column: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).
Collect and analyze fractions: Collect the eluent in a series of fractions. Monitor the composition of the fractions by TLC to identify which ones contain the purified product.
Isolate the product: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-methoxyisoindoline.
Recrystallization of a Solid 4-Methoxyisoindoline Derivative
Principle: This purification method relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.
Procedure:
Choose a solvent: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Good potential solvents for isoindoline derivatives include ethanol, methanol, isopropanol, acetone, ethyl acetate, and toluene.[4] The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating. If a single solvent is not suitable, a binary solvent system can be used.
Dissolve the crude product: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve it completely.
Hot filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
Isolate the crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
Dry the crystals: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of Isoindoline Derivatives
Stationary Phase
Typical Mobile Phase
Modifier for Basic Compounds
Silica Gel
Hexane/Ethyl Acetate (gradient)
0.1 - 1% Triethylamine
Silica Gel
Dichloromethane/Methanol (gradient)
0.1 - 1% Triethylamine
Alumina (Basic)
Hexane/Ethyl Acetate (gradient)
Not usually required
Table 2: Common Solvents for Recrystallization of Isoindoline Derivatives
Solvent Category
Examples
Notes
Alcohols
Ethanol, Methanol, Isopropanol
Good for moderately polar compounds. Can be used in binary systems with water.[4]
Technical Support Center: Identifying and Characterizing Impurities in 4-Methoxyisoindoline Samples
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the identification and characterization of impurities in 4-Metho...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the identification and characterization of impurities in 4-Methoxyisoindoline samples.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in 4-Methoxyisoindoline samples?
Impurities in 4-Methoxyisoindoline can originate from several stages, including synthesis, purification, and storage. They are broadly categorized as process-related impurities and degradation products.
Process-Related Impurities: These are substances that are introduced or formed during the synthesis of 4-Methoxyisoindoline. Common examples include:
Unreacted Starting Materials: Such as 4-methoxy-o-xylene dibromide or related precursors.
Intermediates: Incomplete reactions can lead to the presence of synthesis intermediates.
By-products: Side reactions occurring during the synthesis can generate structurally similar molecules.
Reagents and Catalysts: Residual amounts of reagents or catalysts used in the synthesis may be present.
Degradation Products: These impurities form due to the decomposition of 4-Methoxyisoindoline over time, often accelerated by environmental factors.[1] Key degradation pathways include:
Oxidation: The secondary amine and the aromatic ring are susceptible to oxidation, especially when exposed to air or oxidizing agents.[1]
Hydrolysis: While generally stable, under certain pH and temperature conditions, the molecule could undergo reactions. For related compounds with imide bonds, hydrolysis is a known degradation pathway.
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.
Q2: I am observing an unexpected peak in my HPLC chromatogram of 4-Methoxyisoindoline. How do I identify it?
Identifying an unknown peak requires a systematic approach involving chromatographic and spectroscopic techniques.
Initial Steps:
Verify System Suitability: Ensure your HPLC system is performing correctly by checking parameters like retention time reproducibility, peak area precision, and theoretical plates for a standard injection.
Blank Injection: Run a blank (mobile phase) injection to rule out contamination from the solvent or the system.
Spiking: Spike the sample with a known standard of 4-Methoxyisoindoline to confirm the identity of the main peak.
Identification Techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for identifying unknown impurities.[2] It provides the molecular weight of the impurity, which is a critical piece of information for proposing a structure.
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the impurity.
Tandem Mass Spectrometry (MS/MS): Fragmentation of the impurity ion in the mass spectrometer provides structural information that can help in its definitive identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity and purity, NMR spectroscopy (¹H, ¹³C, and 2D-NMR) can provide a detailed structural elucidation.
Forced Degradation Studies: Subjecting a pure sample of 4-Methoxyisoindoline to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products.[3][4] Matching the retention time of the unknown peak with a peak from a stressed sample can indicate it is a degradation product.
Q3: My 4-Methoxyisoindoline peak is showing tailing in the HPLC analysis. What could be the cause and how can I fix it?
Peak tailing for amine-containing compounds like 4-Methoxyisoindoline is a common issue in reversed-phase HPLC. It is often caused by strong interactions between the basic amine group and residual acidic silanol groups on the silica-based column packing.
Potential Cause
Troubleshooting Steps
Secondary Silanol Interactions
- Use a base-deactivated column (end-capped).- Add a competing base (e.g., 0.1% triethylamine) to the mobile phase.- Operate at a lower pH (e.g., pH 2-3) to protonate the amine and minimize interactions.
Column Overload
- Reduce the injection volume or the sample concentration.
Column Contamination
- Flush the column with a strong solvent (e.g., isopropanol, acetonitrile).- If contamination is severe, replace the column.
Inappropriate Mobile Phase pH
- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of 4-Methoxyisoindoline.
Troubleshooting Guides
Issue 1: Poor Separation of Impurities from the Main Peak
Question: I am unable to resolve an impurity peak that is co-eluting with the main 4-Methoxyisoindoline peak. What should I do?
Answer:
Optimize the Mobile Phase:
Gradient Elution: If using isocratic elution, switch to a shallow gradient to improve separation.
Organic Modifier: Change the type of organic solvent (e.g., from acetonitrile to methanol or vice versa) as this can alter selectivity.
pH Adjustment: Modify the pH of the aqueous portion of the mobile phase to change the ionization state of the analyte and impurities, which can significantly impact retention and selectivity.
Change the Stationary Phase:
Consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column) to introduce different separation mechanisms.
Adjust Temperature: Lowering the column temperature can sometimes improve the resolution of closely eluting peaks.
Method Validation: Ensure your analytical method is validated for specificity to demonstrate that it can separate the main component from its potential impurities.[5]
Issue 2: Inconsistent Retention Times
Question: The retention time of my 4-Methoxyisoindoline peak is shifting between injections. What is causing this?
Answer:
Check for Leaks: Inspect all fittings in the HPLC system for any signs of leaks.
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run and is adequately degassed.
Column Equilibration: Make sure the column is properly equilibrated with the mobile phase before starting the injection sequence. A longer equilibration time may be needed.
Pump Performance: Fluctuations in pump pressure can indicate issues with check valves or seals, which can lead to inconsistent flow rates and shifting retention times.[6][7]
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in ambient temperature can affect retention times.
Experimental Protocols
1. HPLC-UV Method for Impurity Profiling of 4-Methoxyisoindoline
This method is designed for the separation and quantification of potential impurities.
Parameter
Condition
Column
C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% B to 95% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
220 nm and 275 nm
Injection Volume
10 µL
Sample Preparation
Dissolve 1 mg/mL of 4-Methoxyisoindoline in a 50:50 mixture of Mobile Phase A and B.
2. Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method.[3][4]
Stress Condition
Protocol
Acid Hydrolysis
Dissolve 10 mg of 4-Methoxyisoindoline in 10 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis
Dissolve 10 mg of 4-Methoxyisoindoline in 10 mL of 0.1 M NaOH. Heat at 60 °C for 8 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation
Dissolve 10 mg of 4-Methoxyisoindoline in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
Thermal Degradation
Store 10 mg of solid 4-Methoxyisoindoline at 105 °C for 48 hours. Dissolve in the mobile phase for analysis.
Photodegradation
Expose a solution of 4-Methoxyisoindoline (1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours.
Visualizations
Caption: Predicted synthesis pathway and potential process-related impurities.
Caption: Potential degradation pathways for 4-Methoxyisoindoline.
Caption: Experimental workflow for identifying an unknown impurity.
preventing oxidation and degradation of 4-Methoxyisoindoline
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the oxidation and degradation of 4-Methoxyisoindoline. Below you will find troubles...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the oxidation and degradation of 4-Methoxyisoindoline. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 4-Methoxyisoindoline degradation?
A1: The primary degradation pathways for 4-Methoxyisoindoline are oxidation and hydrolysis. The isoindoline ring system is susceptible to aerobic oxidation, particularly at the benzylic carbon atoms of the heterocyclic ring. The methoxy group can also influence the electron density of the aromatic ring, potentially affecting its stability. Furthermore, like many organic compounds, prolonged exposure to high energy light (photolysis) or extreme pH conditions can lead to degradation.
Q2: How should I properly store 4-Methoxyisoindoline?
A2: To minimize degradation, 4-Methoxyisoindoline should be stored under controlled conditions. For long-term storage, solid material should be kept in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (-20°C is recommended). It should also be protected from light by using an amber vial or by storing it in a dark location.[1]
Q3: My solution of 4-Methoxyisoindoline has turned a yellow or brown color. What does this indicate?
A3: A change in color, such as the appearance of a yellow or brown hue, is a common indicator of degradation, likely due to oxidation. Oxidized byproducts of isoindoline derivatives can be colored.[2][3][4] If you observe a color change, it is recommended to verify the purity of the sample using an analytical technique like HPLC or TLC before proceeding with your experiment.
Q4: Can I handle 4-Methoxyisoindoline on the benchtop in the open air?
A4: For brief periods, such as weighing and preparing solutions, handling 4-Methoxyisoindoline in the open air is generally acceptable. However, to minimize the risk of oxidation, it is best practice to work quickly and to avoid prolonged exposure to the atmosphere. For sensitive experiments requiring high purity, handling in a glovebox or under a stream of inert gas is advisable.
Q5: What solvents are recommended for dissolving 4-Methoxyisoindoline?
A5: The choice of solvent will depend on your specific experimental needs. For storage of solutions, it is crucial to use high-purity, anhydrous solvents. Protic solvents could potentially participate in degradation pathways, while solvents prone to peroxide formation (e.g., older containers of THF or diethyl ether) should be avoided as these peroxides can accelerate oxidation. Common solvents like anhydrous DMSO, DMF, or acetonitrile are often suitable for stock solutions.
Troubleshooting Guide
Issue
Possible Cause
Recommended Action
Unexpected or poor experimental results
Compound degradation leading to lower active concentration or interfering byproducts.
1. Verify the purity of the 4-Methoxyisoindoline stock using HPLC or NMR. 2. Prepare fresh solutions from solid material stored under recommended conditions.
Formation of precipitate in a stored solution
The compound may have low solubility at storage temperatures, or degradation products may be insoluble.
1. Allow the solution to warm to room temperature to see if the precipitate redissolves. 2. If the precipitate remains, it is likely a degradation product. The solution should be discarded and a fresh one prepared.
Inconsistent results between experimental batches
Variability in the purity of 4-Methoxyisoindoline due to degradation during storage or handling.
1. Implement a standard operating procedure for the storage and handling of the compound. 2. Perform a quick purity check (e.g., TLC) on the material from each batch before use.
Stability and Degradation Data (Illustrative Examples)
The following tables provide examples of how to present quantitative data from stability studies.
Table 1: Example Stability of 4-Methoxyisoindoline in Solution at Room Temperature (25°C)
Time (days)
Purity (%) in DMSO
Purity (%) in Methanol
0
99.8
99.7
7
99.5
98.9
14
99.1
97.5
30
98.2
95.1
Table 2: Example Effect of Storage Conditions on Solid 4-Methoxyisoindoline Purity over 6 Months
Storage Condition
Purity (%)
-20°C, under Argon, in the dark
99.6
4°C, in air, in the dark
98.5
25°C, in air, exposed to light
92.3
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a general method for determining the purity of 4-Methoxyisoindoline and detecting degradation products.
1. Instrumentation and Reagents:
HPLC system with a UV detector
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (optional, for pH adjustment)
4-Methoxyisoindoline sample
2. Preparation of Mobile Phase:
Mobile Phase A: Water with 0.1% formic acid
Mobile Phase B: Acetonitrile with 0.1% formic acid
Filter and degas both mobile phases before use.
3. Preparation of Standard and Sample Solutions:
Prepare a stock solution of 4-Methoxyisoindoline in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.
For analysis, dilute the stock solution to a working concentration of approximately 50 µg/mL using the mobile phase.
4. Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30°C
UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
Gradient Elution:
0-2 min: 10% B
2-15 min: Linear gradient from 10% to 90% B
15-18 min: Hold at 90% B
18-20 min: Return to 10% B and equilibrate for 5 minutes before the next injection.
5. Data Analysis:
Calculate the purity of the main peak using the area percent method. The appearance of new peaks in the chromatogram of aged or stressed samples indicates the presence of degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of 4-Methoxyisoindoline.
Caption: Troubleshooting logic for experiments involving 4-Methoxyisoindoline.
addressing regioselectivity issues in the synthesis of substituted isoindolines
Welcome to the Technical Support Center for the synthesis of substituted isoindolines. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to regioselec...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for the synthesis of substituted isoindolines. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to regioselectivity in their synthetic routes. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your reactions and achieving the desired isomeric products.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of substituted isoindolines, offering potential causes and solutions in a question-and-answer format.
Question 1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
Answer:
Poor regioselectivity is a frequent challenge in the synthesis of substituted isoindolines. The outcome of the reaction is often influenced by a delicate balance of electronic and steric factors. Here are several strategies to enhance regioselectivity:
Modification of the Directing Group: The choice of a directing group on the starting material can significantly influence the position of cyclization. For transition-metal-catalyzed reactions, a well-chosen directing group can pre-coordinate the metal catalyst, favoring C-H activation at a specific site. Consider screening different directing groups to identify one that favors the formation of your desired regioisomer.
Catalyst and Ligand Screening: In transition-metal-catalyzed syntheses, the catalyst and its associated ligands play a crucial role in determining regioselectivity. For instance, in palladium-catalyzed reactions, the use of different phosphine ligands can alter the steric environment around the metal center, thereby influencing which C-H bond is activated. A screening of various catalysts (e.g., Rh, Pd, Ru, Co) and ligands is highly recommended.[1]
Solvent and Temperature Optimization: The polarity of the solvent can influence the stability of reaction intermediates and transition states, which in turn can affect the regiochemical outcome. Similarly, adjusting the reaction temperature can favor one reaction pathway over another. It is advisable to perform a systematic optimization of both solvent and temperature.
Substituent Effects: The electronic nature of the substituents on the aromatic ring can dictate the regioselectivity of the cyclization. Electron-donating groups can activate certain positions towards electrophilic attack, while electron-withdrawing groups can have the opposite effect. Understanding these electronic effects can help in the design of precursors that favor the formation of the desired isomer.
Question 2: The yield of my desired isoindoline is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in isoindoline synthesis can be attributed to several factors, including product instability, side reactions, and incomplete conversion.[2] Here are some troubleshooting steps:
Product Instability: The isoindoline core, particularly in its oxidized isoindole form, can be unstable and prone to decomposition or polymerization.[2]
Solution: Minimize reaction and work-up times. Purify the product quickly and store it under an inert atmosphere at low temperatures. In some cases, in situ trapping of the isoindole with a suitable dienophile can be a strategy to confirm its formation and obtain a stable derivative.[2]
Side Reactions: Competing side reactions can consume starting materials or the desired product.
Solution: Analyze the crude reaction mixture by techniques such as NMR or LC-MS to identify major byproducts. Understanding the nature of these side products can provide insights into the competing reaction pathways. Adjusting reaction conditions, such as temperature, concentration, or the order of reagent addition, can help to suppress these unwanted reactions.
Incomplete Conversion: The reaction may not be going to completion.
Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider adding a fresh portion of the catalyst or reagents. Ensure that all starting materials are pure and solvents are anhydrous, as impurities can inhibit the catalyst.
Question 3: I am observing the formation of an unexpected regioisomer. What could be the reason?
Answer:
The formation of an unexpected regioisomer can be a result of a change in the reaction mechanism or unforeseen electronic or steric influences.
Mechanistic Pathway: The reaction may be proceeding through a different mechanistic pathway than anticipated. For example, in a transition-metal-catalyzed reaction, a change in the oxidation state of the metal or the coordination environment can lead to a different regiochemical outcome.
Solution: A thorough review of the literature for similar reactions can provide insights into alternative mechanistic possibilities. Computational studies, if accessible, can also help to rationalize the formation of the observed isomer by comparing the activation energies of different reaction pathways.
Electronic Effects of Substituents: The electronic properties of the substituents on your starting material might be directing the reaction to an unexpected position.
Solution: Re-evaluate the electronic nature (electron-donating vs. electron-withdrawing) of all substituents on your starting material and their expected influence on the reactivity of the aromatic ring.
Steric Hindrance: Steric bulk around the desired reaction site might be preventing the reaction from occurring there, forcing it to a less hindered, but electronically less favorable, position.
Solution: Consider modifying the structure of your starting material to reduce steric hindrance around the target site, or use a smaller catalyst or reagent.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for controlling regioselectivity in isoindoline synthesis?
A1: The primary strategies for controlling regioselectivity in the synthesis of substituted isoindolines include:
Intramolecular Cyclization: This approach involves the cyclization of a pre-functionalized precursor. The regioselectivity is often predetermined by the position of the reacting groups on the starting material.
Transition-Metal-Catalyzed C-H Activation/Annulation: This is a powerful method where a transition metal catalyst (commonly Pd, Rh, or Ru) directs the formation of the isoindoline ring by activating a C-H bond on the aromatic precursor. The regioselectivity is controlled by directing groups, ligands, and the electronic nature of the substrate.[1]
Diels-Alder Reaction: An intramolecular Diels-Alder reaction can be employed to construct the isoindoline core with high stereochemical and regiochemical control, which is dictated by the substitution pattern of the diene and dienophile within the precursor molecule.
Q2: How do directing groups influence regioselectivity in C-H activation reactions for isoindoline synthesis?
A2: Directing groups are functional groups within the substrate that coordinate to the transition metal catalyst, bringing it into close proximity to a specific C-H bond. This chelation assistance lowers the activation energy for the cleavage of that particular C-H bond, leading to high regioselectivity. The choice of the directing group is critical, as its size, electronic properties, and coordinating atom all play a role in determining the site of C-H activation.
Q3: Can the choice of catalyst significantly alter the regiochemical outcome?
A3: Absolutely. Different transition metals and their ligand spheres have distinct electronic and steric properties, which can lead to different regioselectivities. For example, a rhodium catalyst might favor cyclization at one position, while a palladium catalyst under similar conditions might favor another. Therefore, screening a variety of catalysts is a crucial step in optimizing the regioselectivity of a new isoindoline synthesis.
Quantitative Data Presentation
The following tables summarize quantitative data on the regioselective synthesis of substituted isoindolines from selected literature reports, allowing for easy comparison of different methods.
Table 1: Regioselectivity in Ruthenium-Catalyzed Alkyne Cyclotrimerization for Isoindolinone Synthesis
Entry
Alkyne
Catalyst Loading (mol%)
Time (h)
Product
Yield (%)
Ratio (Product:Isomer)
1
9a
3
16
10a
81
9:1
2
9b
3
16
10b
66
2:1
3
9c
3
16
10c
75
>20:1
4
9d
3
16
10d
58
5:1
Data adapted from a study on ruthenium-catalyzed cyclotrimerizations.
Table 2: Yields in Iridium-Catalyzed Branched-Selective C-H Alkylation of N-Arylisoindolinones
Entry
Substrate
Product
Yield (%)
1
N-phenylisoindolinone
2-(1-phenylethyl)isoindolin-1-one
87
2
N-(4-methylphenyl)isoindolinone
2-(1-(p-tolyl)ethyl)isoindolin-1-one
80
3
N-(4-methoxyphenyl)isoindolinone
2-(1-(4-methoxyphenyl)ethyl)isoindolin-1-one
75
4
N-(4-fluorophenyl)isoindolinone
2-(1-(4-fluorophenyl)ethyl)isoindolin-1-one
62
Data adapted from a study on iridium-catalyzed C-H alkylation.[3]
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Synthesis of 3-Substituted Isoindolinones via C-H Activation
This protocol describes the synthesis of 3-monosubstituted isoindolinones from the annulation of N-benzoylsulfonamides with terminal olefins, as reported in the literature.[4]
Materials:
N-Benzoylsulfonamide (1.0 equiv)
Olefin (2.0 equiv)
[{RhCl2Cp*}2] (2.5 mol%)
AgSbF6 (10 mol%)
Cu(OAc)2 (2.0 equiv)
DCE (1,2-dichloroethane)
Procedure:
To an oven-dried reaction tube, add N-benzoylsulfonamide (0.2 mmol), [{RhCl2Cp*}2] (0.005 mmol), AgSbF6 (0.02 mmol), and Cu(OAc)2 (0.4 mmol).
Evacuate and backfill the tube with argon three times.
Add the olefin (0.4 mmol) and DCE (1.0 mL) via syringe.
Seal the tube and place it in a preheated oil bath at 100 °C.
Stir the reaction mixture for 24 hours.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
Concentrate the filtrate under reduced pressure.
Purify the residue by flash column chromatography on silica gel to afford the desired 3-substituted isoindolinone.
Protocol 2: Palladium-Catalyzed Dehydrogenative C–H Cyclization for Isoindolinone Synthesis
This protocol outlines the synthesis of isoindolinones via an intramolecular palladium-catalyzed dehydrogenative C(sp3)–H amidation.[5]
Materials:
2-Benzyl-N-mesylbenzamide (1.0 equiv)
Pd/C (10 wt%, 10 mol%)
K2CO3 (20 mol%)
Toluene
Procedure:
To a reaction vessel, add 2-benzyl-N-mesylbenzamide (0.5 mmol), Pd/C (10 wt%, 0.05 mmol), and K2CO3 (0.1 mmol).
Add toluene (2.5 mL) to the vessel.
Heat the reaction mixture at 150 °C for 24 hours.
After cooling to room temperature, dilute the mixture with ethyl acetate.
Filter the mixture through a pad of Celite, washing with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired isoindolinone.
Visualizations
Caption: Troubleshooting workflow for addressing regioselectivity issues.
Caption: Generalized mechanism for transition-metal-catalyzed isoindolinone synthesis.
Technical Support Center: Overcoming Solubility Challenges of 4-Methoxyisoindoline in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-Methoxyisoindoline during biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of poor solubility of 4-Methoxyisoindoline in my assay?
A1: Poor solubility of 4-Methoxyisoindoline can manifest in several ways, including:
Visible precipitation: You may observe cloudiness, particulates, or a film in your stock solutions or assay wells.
Inconsistent results: Poor solubility can lead to high variability between replicate wells and experiments.
Non-linear dose-response curves: The compound may appear less potent or have an unusual dose-response relationship.
Artificially low potency: Only the dissolved fraction of the compound is active, leading to an underestimation of its true potency.
Q2: What is the recommended starting solvent for preparing a stock solution of 4-Methoxyisoindoline?
A2: For a new compound like 4-Methoxyisoindoline, it is recommended to start with a high-purity, anhydrous organic solvent in which it is freely soluble. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power for a wide range of organic molecules.
Q3: How can I determine the aqueous solubility of 4-Methoxyisoindoline?
A3: The kinetic and thermodynamic solubility of 4-Methoxyisoindoline in your specific assay buffer can be determined experimentally. A common method is the shake-flask method followed by analysis of the supernatant using techniques like HPLC or UV-Vis spectroscopy.
Troubleshooting Guide
Issue 1: My 4-Methoxyisoindoline stock solution in DMSO precipitates when diluted into aqueous assay buffer.
This is a common issue for hydrophobic compounds. The dramatic decrease in solvent polarity upon dilution into an aqueous buffer can cause the compound to crash out of solution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation upon aqueous dilution.
Possible Solutions & Experimental Protocols:
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% in your assay. This may require preparing a more dilute stock solution if the compound's solubility in DMSO allows.
Use a Co-solvent: A co-solvent can help to increase the solubility of 4-Methoxyisoindoline in the final assay buffer.
Protocol: Co-solvent Solubility Test
Prepare a 10 mM stock solution of 4-Methoxyisoindoline in 100% DMSO.
Create a series of co-solvent mixtures (e.g., 50% DMSO / 50% PEG 400; 50% DMSO / 50% Ethanol).
Prepare a high-concentration stock (e.g., 10 mM) of 4-Methoxyisoindoline in the optimal co-solvent mixture.
Serially dilute this stock in the assay buffer and visually inspect for precipitation at each dilution step.
Determine the highest concentration that remains soluble.
Incorporate a Surfactant: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.
Protocol: Surfactant-aided Solubilization
Prepare your assay buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 80).
Prepare a 10 mM stock solution of 4-Methoxyisoindoline in 100% DMSO.
Add the stock solution to the surfactant-containing buffer with vigorous vortexing.
Visually inspect for any signs of precipitation.
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.
Protocol: Cyclodextrin Complexation
Prepare a stock solution of a suitable cyclodextrin (e.g., 100 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD)) in your assay buffer.
Prepare a 10 mM stock of 4-Methoxyisoindoline in DMSO.
In a separate tube, add the required volume of the 4-Methoxyisoindoline stock.
Add the HP-β-CD solution to the compound and vortex thoroughly to facilitate complex formation.
Serially dilute the complexed solution in the assay buffer.
Issue 2: I am observing inconsistent results and poor dose-response curves.
This can be a more subtle manifestation of solubility issues, where micro-precipitates are not easily visible but still affect the concentration of the active compound.
Decision Pathway for Addressing Inconsistent Results:
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Potential Biological Activities of 4-Methoxyisoindoline and 5-Methoxyisoindoline
For Researchers, Scientists, and Drug Development Professionals Executive Summary Direct comparative studies on the biological activities of 4-Methoxyisoindoline and 5-Methoxyisoindoline are not extensively available in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct comparative studies on the biological activities of 4-Methoxyisoindoline and 5-Methoxyisoindoline are not extensively available in current scientific literature. However, based on structure-activity relationship (SAR) studies of related heterocyclic compounds, the positional isomerism of the methoxy group on the isoindoline core is anticipated to significantly influence their pharmacological profiles. This guide provides a comparative overview of the potential biological activities of these two isomers, drawing inferences from the broader class of isoindoline derivatives and related methoxy-substituted heterocycles. While quantitative data for a direct comparison is absent, this document outlines the expected differences in activity, potential signaling pathways they may modulate, and the experimental protocols required to elucidate their specific biological functions.
Introduction: The Significance of the Isoindoline Scaffold and Methoxy Substituents
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2][3] The introduction of a methoxy group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties by influencing its lipophilicity, metabolic stability, and binding interactions with biological targets. The position of this substituent on the aromatic ring is often a critical determinant of the compound's overall biological activity and mechanism of action.
Comparative Biological Activity: An Evidence-Based Postulation
While direct experimental data for 4-methoxyisoindoline versus 5-methoxyisoindoline is lacking, SAR studies on analogous heterocyclic systems provide a strong basis for postulating differential activities.
Anticancer Activity: In a series of indolyl-pyridinyl-propenones, the position of the methoxy group on the indole ring was shown to switch the mechanism of cell death. A shift from the 5-position to the 6-position altered the compound's activity from inducing methuosis to causing microtubule disruption. This highlights the profound impact of methoxy group placement on the anticancer effects of a molecule. It is therefore plausible that 4-methoxyisoindoline and 5-methoxyisoindoline will exhibit distinct potencies and/or mechanisms of action against various cancer cell lines.
Enzyme Inhibition: Studies on substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators revealed that the position of a methoxy group was a key factor in determining potency.[4] Similarly, research on other enzyme inhibitors has demonstrated that the positioning of substituents on an aromatic ring can drastically alter binding affinity and inhibitory activity.[5][6] Therefore, it is expected that the 4- and 5-methoxy isomers of isoindoline will display different inhibitory profiles against various enzymes, such as kinases, cyclooxygenases, or other therapeutic targets.
Neuroactivity: The isoindoline core is present in compounds with known neurological effects. The precise positioning of functional groups is critical for receptor interaction within the central nervous system. It can be hypothesized that the electronic and steric differences between 4-methoxyisoindoline and 5-methoxyisoindoline will lead to differential binding to neurotransmitter receptors or enzymes involved in neurological pathways.
The following table summarizes the potential differential biological activities based on the principles of medicinal chemistry and SAR of related compounds.
Biological Activity
4-Methoxyisoindoline (Predicted)
5-Methoxyisoindoline (Predicted)
Rationale for Predicted Differences
Anticancer
May exhibit a specific mechanism of action (e.g., kinase inhibition).
Could display an alternative anticancer mechanism (e.g., apoptosis induction).
Positional isomerism of the methoxy group can alter target selectivity and downstream signaling, as seen in analogous heterocyclic systems.
Anti-inflammatory
Potential for selective inhibition of inflammatory enzymes (e.g., COX-2).
May show a different selectivity profile for inflammatory targets.
The methoxy group's position influences the molecule's interaction with the active sites of enzymes like cyclooxygenases.
Neuroprotection
Could modulate specific neuroreceptors or signaling pathways.
May interact with a different set of neurological targets.
Subtle changes in molecular geometry and electronics due to substituent position can drastically affect binding to complex CNS receptors.
Potential Signaling Pathway Modulation
Given the known activities of isoindoline derivatives, a plausible mechanism of action, particularly in an anticancer context, could involve the inhibition of key signaling pathways that regulate cell proliferation and survival. The diagram below illustrates a hypothetical signaling cascade that could be targeted by either 4-methoxyisoindoline or 5-methoxyisoindoline, leading to the inhibition of tumor growth. The differential positioning of the methoxy group could lead to varying potencies in the inhibition of a receptor tyrosine kinase (RTK) or downstream effectors.
comparative analysis of methoxy-substituted isoindoline isomers.
A Comparative Analysis of Methoxy-Substituted Isoindolinone Isomers: A Guide for Researchers This guide provides a comparative analysis of the physicochemical and biological properties of methoxy-substituted isoindolinon...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Analysis of Methoxy-Substituted Isoindolinone Isomers: A Guide for Researchers
This guide provides a comparative analysis of the physicochemical and biological properties of methoxy-substituted isoindolinone isomers. The isoindolinone scaffold is a significant structural motif in medicinal chemistry, appearing in various natural products and pharmaceuticals. The position of the methoxy group on the isoindolinone core can significantly influence the molecule's properties and biological activity. However, a comprehensive, direct comparative study of these isomers is notably absent in the current scientific literature. This guide summarizes the available data to aid researchers, scientists, and drug development professionals in understanding the current landscape and identifying areas for future investigation.
Physicochemical Properties
A direct comparison of the physicochemical properties of all methoxy-substituted isoindolinone isomers is challenging due to a lack of comprehensive studies. However, some data for individual isomers have been reported, primarily in chemical supplier databases. The following table summarizes the available information. The absence of data for several isomers highlights a significant gap in the chemical literature.
There is a significant lack of direct comparative studies on the biological activities of methoxy-substituted isoindolinone isomers. Most of the available research focuses on more complex derivatives, where the isoindolinone is a core scaffold. These studies suggest that the isoindolinone motif is a valuable pharmacophore for a range of biological targets.
Anticancer Activity:
Isoindolinone derivatives have been investigated for their potential as anticancer agents.[3] The core isoindoline structure is considered essential for exhibiting this anticancer effect.[2] While specific data for the simple methoxy isomers is unavailable, the broader class of isoindolinone derivatives has shown promise. For instance, some derivatives have been synthesized and tested for their antiproliferative properties against various cancer cell lines.[3][4]
Antimicrobial and Other Activities:
The isoindolinone framework is also found in compounds with antibacterial properties.[3] Additionally, various derivatives have been explored for a wide range of therapeutic applications, including as enzyme inhibitors and for their antioxidant potential.[3]
Due to the absence of quantitative data comparing the biological activities of the simple methoxy-substituted isoindolinone isomers, a comparative table cannot be populated at this time. This represents a clear opportunity for future research to explore the structure-activity relationships of these fundamental compounds.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of specific methoxy-substituted isoindolinone isomers are not extensively detailed in single, comparative studies. However, general synthetic methods for isoindolinones and common biological assays are well-established.
General Synthesis of 3-Substituted Isoindolin-1-ones:
A common method involves the lithiation of N'-benzyl-N,N-dimethylureas followed by reaction with various electrophiles to yield 3-substituted isoindolin-1-ones.[5][6]
Materials: N'-(substituted benzyl)-N,N-dimethylurea, t-BuLi in heptane, anhydrous THF, and the desired electrophile.
Procedure:
A solution of t-BuLi in heptane is added to a cold (0 °C), stirred solution of the N'-(substituted benzyl)-N,N-dimethylurea in anhydrous THF under a nitrogen atmosphere.
The reaction mixture is stirred for a specified time before the addition of the electrophile.
The reaction is then quenched, and the product is isolated and purified, typically by trituration or washing with a solvent like diethyl ether.[7]
In Vitro Cytotoxicity Assay (WST-1 Assay):
This assay is used to assess the anticancer activity of compounds on various cell lines.[3]
Cell Lines: A549 (human lung carcinoma) and L929 (mouse fibroblast) cell lines can be used.
Procedure:
Cells are seeded in 96-well plates and incubated.
After incubation, the cells are treated with different concentrations of the test compounds and incubated for 24 hours.
WST-1 reagent is added to each well, and the plate is incubated for an additional 1-4 hours.
The absorbance is measured at 450 nm using a microplate reader.
Cell viability is calculated as a percentage relative to untreated control cells.
Visualizations
The following diagrams illustrate a general workflow for the synthesis and screening of isoindolinone derivatives and a hypothetical signaling pathway that could be modulated by these compounds based on the known activities of the broader class of PARP inhibitors containing this scaffold.
Caption: General workflow for the development of isoindolinone-based drug candidates.
Caption: Hypothetical mechanism of PARP-1 inhibition by an isoindolinone derivative.
Unveiling the Molecular Intricacies: A Comparative Guide to the Mechanism of Action of 4-Methoxyisoindoline Derivatives and Analogs
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic candidate is paramount. This guide provides a comparative analysis of the molecular mechanis...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic candidate is paramount. This guide provides a comparative analysis of the molecular mechanisms of 4-methoxyisoindoline derivatives and their structural analogs, focusing on the well-characterized activities of isoindoline-1,3-diones. Experimental data is presented to offer a clear comparison with alternative compounds, alongside detailed protocols for key validation assays.
While specific, well-documented examples of 4-methoxyisoindoline derivatives with a thoroughly elucidated mechanism of action are limited in publicly available literature, the broader class of isoindoline-1,3-dione derivatives has been the subject of extensive research. This guide will focus on the foundational mechanism of this class, exemplified by the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide, which share the core isoindoline-1,3-dione scaffold. These compounds are known to exert their effects through a novel mechanism involving the E3 ubiquitin ligase complex.
Targeting the Ubiquitin-Proteasome System: The Cereblon Connection
The primary mechanism of action for many isoindoline-1,3-dione derivatives involves their binding to the protein Cereblon (CRBN). CRBN is a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). By binding to CRBN, these compounds modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins. This targeted protein degradation is the cornerstone of their therapeutic effects in various diseases, including multiple myeloma and other hematological malignancies.
Two of the most well-characterized downstream targets of this CRBN-mediated degradation are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these proteins leads to the inhibition of cancer cell growth and the modulation of the immune system.
Comparative Analysis of Isoindoline-1,3-dione Derivatives
The following table summarizes the binding affinities and degradation efficiencies of key isoindoline-1,3-dione derivatives for Cereblon and its downstream targets.
Compound
Cereblon (CRBN) Binding Affinity (Kd, µM)
IKZF1 Degradation (DC50, nM)
IKZF3 Degradation (DC50, nM)
Thalidomide
~1
>1000
>1000
Lenalidomide
~0.5
~50
~25
Pomalidomide
~0.2
~10
~5
Data is compiled from various publicly available sources and may vary depending on the experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway and a typical experimental workflow for validating the mechanism of action of these compounds.
Figure 1: Mechanism of Action of Isoindoline-1,3-dione Derivatives.
Figure 2: Experimental Workflow for Validating Mechanism of Action.
Objective: To determine the binding affinity (Kd) of the compound to purified CRBN protein.
Materials:
Recombinant human Cereblon (CRBN) protein.
SPR instrument (e.g., Biacore).
Sensor chip (e.g., CM5).
Amine coupling kit (EDC, NHS, ethanolamine).
Running buffer (e.g., HBS-EP+).
Test compound series.
Procedure:
Immobilize CRBN onto the sensor chip surface using standard amine coupling chemistry.
Prepare a series of dilutions of the test compound in running buffer.
Inject the compound solutions over the CRBN-immobilized surface at a constant flow rate.
Monitor the change in response units (RU) over time to measure binding.
Regenerate the sensor surface between injections.
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
Objective: To quantify the degradation of IKZF1 in cells treated with the test compound.
Materials:
Human multiple myeloma cell line (e.g., MM.1S).
Cell culture medium and supplements.
Test compound.
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
BCA protein assay kit.
SDS-PAGE gels and running buffer.
Transfer buffer and PVDF membrane.
Blocking buffer (e.g., 5% non-fat milk in TBST).
Primary antibodies (anti-IKZF1, anti-GAPDH).
HRP-conjugated secondary antibody.
Chemiluminescent substrate.
Imaging system.
Procedure:
Seed cells in a multi-well plate and allow them to adhere overnight.
Treat cells with a concentration range of the test compound for a specified time (e.g., 4-24 hours).
Lyse the cells and quantify the total protein concentration.
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane and probe with primary antibodies against IKZF1 and a loading control (e.g., GAPDH).
Incubate with the appropriate HRP-conjugated secondary antibody.
Develop the blot using a chemiluminescent substrate and capture the image.
Quantify the band intensities and normalize the IKZF1 signal to the loading control.
Calculate the half-maximal degradation concentration (DC50).
Conclusion
While the direct mechanism of action for many specific 4-methoxyisoindoline derivatives remains an active area of investigation, the foundational understanding of the isoindoline-1,3-dione scaffold as a modulator of the CRL4-CRBN E3 ubiquitin ligase complex provides a powerful framework for future research. The experimental protocols outlined here offer a robust starting point for validating the mechanism of novel compounds within this class and comparing their efficacy to existing therapeutics. As research progresses, a more detailed picture of the structure-activity relationships and diverse biological effects of 4-methoxyisoindoline derivatives will undoubtedly emerge.
Comparative
Structure-Activity Relationship of 4-Methoxyisoindoline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The 4-methoxyisoindoline scaffold is a privileged structure in medicinal chemistry, frequently investigated for its interaction with key neurological target...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The 4-methoxyisoindoline scaffold is a privileged structure in medicinal chemistry, frequently investigated for its interaction with key neurological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-methoxyisoindoline analogs and closely related bioisosteres, with a focus on their activity as dopamine receptor ligands and monoamine transporter inhibitors. The information presented herein is a synthesis of data from multiple studies on structurally similar compounds, providing insights into the impact of molecular modifications on biological activity.
Comparative Analysis of Biological Activity
The following table summarizes the quantitative data for a series of methoxy-substituted indane and tetrahydroisoquinoline analogs, which serve as valuable surrogates for understanding the SAR of 4-methoxyisoindoline derivatives. These compounds have been evaluated for their binding affinity to dopamine (D2, D3) and serotonin (5-HT) receptors, as well as their ability to inhibit dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Compound ID
Scaffold
Methoxy Position
Target
Binding Affinity (Ki, nM)
Transporter Inhibition (IC50, nM)
Indatraline Analogs
Analog 1
Indane
4-Methoxy
DAT
High Affinity
-
Analog 2
Indane
6-Methoxy
DAT
Lower Affinity
-
SERT
Highest Affinity
-
NET
Highest Affinity
-
Tetrahydroisoquinoline Analogs
Analog 3
6-Methoxy-THIQ
6-Methoxy
D1
No Affinity
-
D2
No Affinity
-
D3
24
-
Analog 4
6-Methoxy-THIQ
6-Methoxy (with 4-hydroxyphenyl)
D1
No Affinity
-
D2
No Affinity
-
D3
8.7
-
Analog 5
6-Methoxy-THIQ
6-Methoxy (with 4-methoxyphenyl)
D1
No Affinity
-
D2
No Affinity
-
D3
5.9
-
Analog 6
6-Methoxy-THIQ
6-Methoxy (with 3-methoxyphenyl)
D3
~12
-
Analog 7
6-Methoxy-THIQ
6-Methoxy (with 4-fluorophenyl)
D3
4.4
-
Analog 8
6-Methoxy-THIQ
6-Methoxy (with 4-cyanophenyl)
D1
No Affinity
-
D2
No Affinity
-
D3
6.3
-
Key SAR Insights:
Position of the Methoxy Group: The position of the methoxy group on the aromatic ring significantly influences both affinity and selectivity. For indatraline analogs, a 4-methoxy substitution maintains high affinity for the dopamine transporter, while a 6-methoxy substitution decreases DAT affinity but increases affinity for serotonin and norepinephrine transporters[1].
Dopamine D3 Receptor Selectivity: In the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol series, the 6-methoxy group is well-tolerated for D3 receptor affinity and contributes to selectivity over D1 and D2 receptors[2].
Influence of Arylamide Substituents: For the 6-methoxy-tetrahydroisoquinoline analogs, modifications to the arylamide portion of the molecule dramatically impact D3 receptor affinity. Phenyl and naphthyl groups generally confer high affinity, while substitutions on a phenyl ring can fine-tune this interaction. For instance, a 4-fluoro or 4-cyano substituent on the phenyl ring results in potent D3 receptor binding[2].
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Dopamine Receptor Binding Assay (Radioligand)
This protocol is a standard method for determining the binding affinity of test compounds for dopamine receptors.
Materials:
Membrane Preparation: Crude membrane preparations from cell lines (e.g., HEK293, CHO) stably expressing the human dopamine receptor subtype of interest (e.g., D2, D3)[1][3].
Radioligand: A high-affinity radiolabeled ligand specific for the receptor being studied (e.g., [³H]Spiperone for D2/D3 receptors)[1][3][4].
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing various salts such as NaCl, KCl, CaCl₂, and MgCl₂[3].
Non-specific Binding Control: A high concentration of a known, unlabeled ligand (e.g., haloperidol) to determine non-specific binding[1].
Test Compounds: The 4-methoxyisoindoline analogs or related compounds to be tested.
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding[3].
Scintillation Counter: For quantifying radioactivity.
Procedure:
Incubation: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration near its Kd value, and varying concentrations of the test compound.
Equilibration: Incubate the mixture at room temperature for a sufficient period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[5].
Monoamine Transporter Uptake Assay
This assay measures the ability of test compounds to inhibit the uptake of neurotransmitters by their respective transporters.
Materials:
Cell Line: A cell line (e.g., HEK293) stably expressing the human monoamine transporter of interest (DAT, NET, or SERT)[6][7][8].
Radiolabeled Substrate: A radiolabeled neurotransmitter corresponding to the transporter being assayed (e.g., [³H]dopamine for DAT)[6][7].
Assay Buffer: A physiological buffer such as Krebs-Henseleit buffer (KHB)[9].
Non-specific Uptake Control: A known potent inhibitor of the transporter (e.g., cocaine for DAT) to determine non-specific uptake[10].
Test Compounds: The 4-methoxyisoindoline analogs or related compounds.
Scintillation Counter.
Procedure:
Cell Plating: Seed the transporter-expressing cells in a 96-well plate and allow them to adhere and grow to an appropriate confluency.
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at room temperature or 37°C[7].
Initiation of Uptake: Initiate the uptake reaction by adding the radiolabeled substrate to each well.
Incubation: Incubate for a short, defined time (e.g., 5-10 minutes) that is within the linear range of uptake[7].
Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells several times with ice-cold assay buffer[7].
Cell Lysis and Quantification: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity.
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a known inhibitor) from the total uptake. Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the specific uptake.
Visualizing Key Relationships
The following diagrams illustrate the general workflow of the experimental procedures and the logical relationship in a structure-activity relationship study.
Caption: General experimental workflow for SAR studies.
Caption: Logical flow of a structure-activity relationship study.
An In Vitro Comparative Analysis of Isoindoline Derivatives and Known Bioactive Compounds
The isoindoline core is a prominent feature in a variety of biologically active molecules, demonstrating a wide range of therapeutic effects.[1][2] Derivatives of this scaffold have shown potential as anticancer, anti-in...
Author: BenchChem Technical Support Team. Date: December 2025
The isoindoline core is a prominent feature in a variety of biologically active molecules, demonstrating a wide range of therapeutic effects.[1][2] Derivatives of this scaffold have shown potential as anticancer, anti-inflammatory, and antimicrobial agents, among other activities.[3][4] This guide presents an in vitro comparison of N-benzylisoindole-1,3-dione with known bioactive compounds in the contexts of anticancer and anti-inflammatory activities.
Data Presentation: In Vitro Bioactivity Comparison
The following table summarizes the in vitro inhibitory activities of N-benzylisoindole-1,3-dione and comparable bioactive compounds against a cancer cell line and a key inflammatory enzyme.
Compound
Target
Assay Type
IC50 (µM)
Reference Compound(s)
IC50 (µM)
N-benzylisoindole-1,3-dione
A549 Human Lung Carcinoma Cell Line
Cytotoxicity (MTT)
114.25 - 116.26
5-Fluorouracil
~19.41
N-aryl isoindoline derivative
Cyclooxygenase-2 (COX-2)
Enzyme Inhibition
0.11 - 0.18
Celecoxib
0.09
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the proliferation and viability of cultured cells.[5]
Cell Culture: A549 human lung carcinoma cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/cm² and allowed to adhere overnight.[6]
Compound Treatment: Stock solutions of the test compounds (e.g., N-benzylisoindole-1,3-dione, 5-Fluorouracil) are prepared in a suitable solvent like DMSO and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 hours).
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
2. In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.[7][8]
Reagents: Purified human or ovine recombinant COX-2 enzyme, assay buffer, heme, a suitable substrate (e.g., arachidonic acid), and a detection probe are required.[9] Commercially available kits are often used for this assay.
Reaction Setup: The assay is typically performed in a 96-well plate. The reaction mixture includes the assay buffer, heme, and the COX-2 enzyme.
Inhibitor Incubation: The test compounds (e.g., N-aryl isoindoline derivatives, Celecoxib) are added to the wells at various concentrations and pre-incubated with the enzyme for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.[7]
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[7]
Detection: The activity of the COX-2 enzyme is measured by detecting the product formation. This can be done using colorimetric or fluorometric methods, where a probe reacts with the product to generate a measurable signal.[9] The signal is read over time using a plate reader.
Data Analysis: The rate of the enzymatic reaction is calculated from the change in signal over time. The percentage of inhibition for each concentration of the test compound is determined relative to the control (enzyme activity without inhibitor). The IC50 value is then calculated from the resulting dose-response curve.
Mandatory Visualizations
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Caption: Simplified NF-κB signaling pathway in inflammation.
A Researcher's Guide to Navigating Off-Target Effects: A Comparative Analysis of In Vitro Profiling Assays
In the quest for novel therapeutics, ensuring the specificity of a drug candidate is paramount. Off-target effects, the unintended interactions of a drug molecule with proteins other than its intended target, can lead to...
Author: BenchChem Technical Support Team. Date: December 2025
In the quest for novel therapeutics, ensuring the specificity of a drug candidate is paramount. Off-target effects, the unintended interactions of a drug molecule with proteins other than its intended target, can lead to adverse effects and potential clinical failure. This guide provides a comparative overview of key in vitro assays used to identify and characterize the cross-reactivity and off-target liabilities of small molecules, with a focus on providing researchers, scientists, and drug development professionals with the necessary information to select the most appropriate screening strategies.
Understanding the Importance of Off-Target Profiling
Off-target interactions are a significant contributor to drug toxicity. Proactive screening for potential off-target effects is a critical step in early drug discovery to de-risk candidates and guide lead optimization. A variety of in vitro methods are available to assess a compound's selectivity, each with its own advantages and limitations. This guide will focus on three widely used techniques: Radioligand Binding Assays, Kinase Profiling Assays, and the Cellular Thermal Shift Assay (CETSA).
Comparative Overview of Key Assays
To facilitate a clear comparison, the following table summarizes the primary characteristics of each assay.
Assay Type
Principle
Throughput
Biological Context
Data Output
Common Applications
Radioligand Binding Assay
Measures the ability of a test compound to displace a radiolabeled ligand from its target receptor.
High
In vitro (cell membranes or purified proteins)
Ki (inhibitor constant), IC50
Screening against panels of GPCRs, ion channels, and transporters.
Kinase Profiling Assay
Quantifies the inhibitory activity of a compound against a panel of protein kinases.
High
In vitro (purified enzymes)
IC50, % Inhibition
Assessing selectivity against the human kinome.
Cellular Thermal Shift Assay (CETSA)
Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[1][2][3][4]
Low to Medium
Cellular (intact cells or cell lysates)
Tm shift (change in melting temperature), ITDR (isothermal dose-response)
Target engagement validation in a physiological context.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for the discussed assays.
Radioligand Binding Assay Protocol
This protocol outlines a competitive binding assay to determine the affinity of a test compound for a specific receptor.[5][6][7][8]
Preparation of Reagents:
Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
Prepare a stock solution of the radioligand (e.g., [3H]-labeled antagonist) and the unlabeled test compound.
Prepare cell membranes expressing the target receptor. A protein concentration assay (e.g., BCA assay) should be performed to determine the protein concentration.[5]
Assay Procedure:
In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
Add the prepared cell membranes to initiate the binding reaction.
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[5]
Separation of Bound and Free Radioligand:
Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester to trap the membranes with bound radioligand.
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
Detection and Data Analysis:
Dry the filter plate and add a scintillation cocktail.
Measure the radioactivity using a scintillation counter.
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Kinase Profiling Assay Protocol
This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of protein kinases.[9][10][11][12]
Preparation of Reagents:
Prepare a kinase reaction buffer.
Prepare stock solutions of the test compound, ATP, and the specific substrate for each kinase.
Prepare purified, active kinase enzymes.
Assay Procedure:
In a 384-well plate, add the kinase, the test compound at various concentrations, and the kinase reaction buffer.
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
Detection of Kinase Activity:
Stop the reaction and detect the amount of product formed. A common method is to use a luminescence-based assay that measures the amount of ADP produced.[9][10]
Add a reagent to convert the ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
Data Analysis:
Measure the luminescence using a plate reader.
Plot the luminescence signal against the logarithm of the inhibitor concentration.
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a powerful method for verifying target engagement in a cellular context.[1][2][3][4][13]
Cell Treatment:
Culture cells to an appropriate density.
Treat the cells with the test compound at various concentrations or a vehicle control.
Incubate the cells to allow for compound entry and target binding.
Heat Challenge:
Aliquot the cell suspension into PCR tubes.
Heat the tubes to a range of temperatures for a short period (e.g., 3 minutes).[2]
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[2]
Collect the supernatant containing the soluble protein fraction.
Detection and Data Analysis:
Quantify the amount of the target protein in the soluble fraction using a specific antibody-based method, such as Western blotting or ELISA.
Generate a "melt curve" by plotting the amount of soluble target protein as a function of temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).
A positive result is indicated by a shift in the Tm to a higher temperature in the presence of the compound, indicating target stabilization.
Alternatively, an isothermal dose-response (ITDR) experiment can be performed at a single temperature to determine the concentration of the compound required for a certain level of target stabilization.[2]
Visualization of Concepts
Diagrams can aid in understanding complex biological processes and experimental designs.
Caption: A generalized workflow for identifying and validating off-target effects of small molecules.
Caption: A diagram illustrating how a drug can have both on-target and off-target effects by interacting with different signaling pathways.
Conclusion
The selection of an appropriate assay for off-target profiling depends on the specific research question, the nature of the compound, and the available resources. Radioligand binding and kinase profiling assays are powerful tools for broad, early-stage screening against large panels of potential off-targets. CETSA provides invaluable information on target engagement within a more physiologically relevant cellular environment. A multi-faceted approach, combining data from these different methodologies, will provide the most comprehensive understanding of a compound's selectivity profile, ultimately contributing to the development of safer and more effective medicines.
Navigating the Synthesis of 4-Methoxyisoindoline: A Comparative Analysis of Potential Routes
For researchers and professionals in the field of drug development, the efficient synthesis of key intermediates is paramount. 4-Methoxyisoindoline, a valuable building block in medicinal chemistry, presents a synthetic...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers and professionals in the field of drug development, the efficient synthesis of key intermediates is paramount. 4-Methoxyisoindoline, a valuable building block in medicinal chemistry, presents a synthetic challenge with multiple potential pathways to its formation. This guide provides a head-to-head comparison of plausible synthetic routes, offering insights into their respective methodologies and potential outcomes. Due to the limited availability of direct comparative studies in peer-reviewed literature, this analysis is constructed from established general methods for isoindoline synthesis, adapted for the specific target of 4-Methoxyisoindoline.
Comparison of Synthetic Strategies
Two primary strategies emerge as viable routes to 4-Methoxyisoindoline:
Route A: Cyclization of α,α'-Dibromo-3-methoxy-o-xylene with a Nitrogen Source. This classical approach involves the formation of the isoindoline ring through the reaction of a suitably substituted o-xylene derivative with an amine.
Route B: Reduction of a 4-Methoxyisoindolinone Precursor. This two-step approach involves the initial synthesis of a 4-methoxy-substituted isoindolinone, followed by its reduction to the desired isoindoline.
The following table summarizes the key aspects of these hypothetical, yet chemically sound, synthetic routes.
Parameter
Route A: Cyclization
Route B: Reduction of Isoindolinone
Starting Materials
α,α'-Dibromo-3-methoxy-o-xylene, Ammonia or primary amine
3-Methoxyphthalic anhydride, Amine
Key Reactions
Nucleophilic substitution
Imide/amide formation, Reduction
Anticipated Yield
Moderate to Good
Good to Excellent (over two steps)
Reaction Conditions
Typically requires basic conditions and heating.
Imide formation often requires high temperatures; reduction can be achieved under milder conditions.
Purification
Chromatographic separation may be necessary.
Intermediate and final product may require purification.
Scalability
Potentially scalable, dependent on precursor availability.
Generally scalable, with well-established reduction protocols.
Visualizing the Synthetic Pathways
To better illustrate the proposed synthetic strategies, the following diagrams outline the key transformations.
"3-Methoxyphthalic anhydride" -> "N-Substituted-4-methoxyisoindolin-1,3-dione" [label="R-NH2"];
"N-Substituted-4-methoxyisoindolin-1,3-dione" -> "4-Methoxyisoindoline" [label="Reducing Agent (e.g., LiAlH4)"];
}
Route B: Reduction of a phthalimide derivative.
Detailed Experimental Protocols
Route A: Cyclization of α,α'-Dibromo-3-methoxy-o-xylene
This protocol is adapted from general procedures for the synthesis of N-substituted isoindolines.
Step 1: Synthesis of α,α'-Dibromo-3-methoxy-o-xylene (Hypothetical)
Starting Material: 3-Methoxy-o-xylene.
Reagents: N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) or AIBN (initiator).
Solvent: Carbon tetrachloride (CCl4) or other suitable non-polar solvent.
Procedure: To a solution of 3-methoxy-o-xylene in CCl4 is added NBS and a catalytic amount of BPO. The mixture is refluxed under illumination with a tungsten lamp until the reaction is complete (monitored by TLC or GC). The reaction mixture is cooled, filtered to remove succinimide, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield α,α'-dibromo-3-methoxy-o-xylene.
Reagents: Ammonia (in a suitable solvent like methanol or as aqueous ammonium hydroxide) or a primary amine, a base such as potassium carbonate or triethylamine.
Solvent: A polar aprotic solvent such as DMF or acetonitrile.
Procedure: A solution of α,α'-dibromo-3-methoxy-o-xylene in the chosen solvent is treated with an excess of the amine and the base. The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for several hours until the starting material is consumed. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford 4-methoxyisoindoline.
Route B: Reduction of a 4-Methoxyisoindolinone Precursor
This protocol is based on the well-established Gabriel synthesis and subsequent reduction of phthalimides.
Step 1: Synthesis of N-Substituted-4-methoxyphthalimide
Starting Material: 3-Methoxyphthalic anhydride.
Reagents: A primary amine (e.g., benzylamine as a protecting group).
Solvent: Glacial acetic acid or other high-boiling solvent.
Procedure: A mixture of 3-methoxyphthalic anhydride and the primary amine in glacial acetic acid is heated at reflux for several hours. The reaction progress is monitored by the formation of water. Upon completion, the reaction mixture is cooled, and the product is precipitated by pouring into water. The solid is collected by filtration, washed with water, and dried to yield the N-substituted-4-methoxyphthalimide, which may be further purified by recrystallization.
Reagents: A strong reducing agent such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3·THF).
Solvent: Anhydrous ether or tetrahydrofuran (THF).
Procedure: To a suspension of LiAlH4 in anhydrous THF, a solution of the N-substituted-4-methoxyphthalimide in THF is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is then stirred at room temperature or heated to reflux for several hours. After completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is dried over a suitable drying agent. The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to give the N-substituted-4-methoxyisoindoline. If a protecting group like benzyl was used, a subsequent deprotection step (e.g., hydrogenolysis) would be required to obtain the final 4-methoxyisoindoline.
Concluding Remarks
Both presented routes offer plausible pathways to 4-Methoxyisoindoline. The choice of a specific route will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling specific reagents and performing the necessary purification techniques. Route A provides a more direct approach, while Route B involves a two-step sequence but may offer higher overall yields and easier purification of the intermediates. Further experimental validation and optimization would be necessary to determine the most efficient and practical method for the synthesis of 4-Methoxyisoindoline in a laboratory or industrial setting.
Comparative
Validating the Purity of Synthesized 4-Methoxyisoindoline: A Comparative Guide to LC-MS/MS and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical, non-negotiable step in the journey from laboratory discovery to a potential therapeutic. T...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical, non-negotiable step in the journey from laboratory discovery to a potential therapeutic. This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with other widely used analytical techniques for validating the purity of synthesized 4-Methoxyisoindoline. Supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions for their analytical workflows.
The choice of an analytical technique for purity determination is pivotal and depends on a multitude of factors, including the complexity of the sample matrix, the nature of potential impurities, and the required levels of sensitivity and selectivity. While traditional methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) offer robust and reliable analysis, the unparalleled sensitivity and specificity of LC-MS/MS have positioned it as a gold standard for comprehensive purity assessment, especially in the context of pharmaceutical development. Furthermore, orthogonal techniques such as quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provide an absolute measure of purity, offering a valuable complementary perspective.
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical method hinges on a thorough understanding of its performance characteristics. The following table summarizes key quantitative metrics for LC-MS/MS, HPLC-UV, and qNMR in the context of small molecule purity analysis.
Performance Parameter
LC-MS/MS
HPLC-UV
qNMR
Principle
Separation by chromatography, detection by mass-to-charge ratio of parent and fragment ions.
Separation by chromatography, detection by UV absorbance.
Quantitative determination based on the intrinsic response of atomic nuclei in a magnetic field.
Can be susceptible to interference from co-eluting species.[1]
High, based on unique nuclear magnetic resonance signals.
Impurity Identification
Excellent, provides molecular weight and structural information of impurities.[4]
Limited, relies on comparison with reference standards.
Good, can provide structural information about impurities.
Experimental Protocols
Reproducibility and accuracy are the cornerstones of analytical validation. This section provides detailed methodologies for the purity analysis of 4-Methoxyisoindoline using LC-MS/MS.
LC-MS/MS Method for Purity Validation of 4-Methoxyisoindoline
This protocol outlines a general method suitable for the separation and quantification of 4-Methoxyisoindoline and the identification of potential process-related impurities and degradation products. As a polar aromatic amine, chromatographic conditions are selected to ensure adequate retention and resolution.
1. Sample Preparation:
Standard Solution: Accurately weigh approximately 1 mg of 4-Methoxyisoindoline reference standard and dissolve in 10 mL of methanol to prepare a stock solution of 100 µg/mL. Further dilute with the mobile phase to prepare working standards in the desired concentration range (e.g., 1-1000 ng/mL).
Sample Solution: Dissolve the synthesized 4-Methoxyisoindoline in methanol to a concentration of approximately 100 µg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions:
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point. For increased retention of polar compounds, a column with a polar-embedded phase or a HILIC column could be explored.
Mobile Phase A: 0.1% Formic acid in water.
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Gradient Elution:
0-1 min: 5% B
1-8 min: 5-95% B
8-10 min: 95% B
10.1-12 min: 5% B (re-equilibration)
Flow Rate: 0.3 mL/min.
Column Temperature: 40°C.
Injection Volume: 2 µL.
3. Mass Spectrometric Conditions:
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
Source Temperature: 150°C.
Desolvation Temperature: 400°C.
Capillary Voltage: 3.0 kV.
Cone Gas Flow: 50 L/hr.
Desolvation Gas Flow: 800 L/hr.
Data Acquisition: Full scan mode (e.g., m/z 50-500) for impurity identification and Multiple Reaction Monitoring (MRM) for quantification of 4-Methoxyisoindoline.
MRM Transition for 4-Methoxyisoindoline (C9H11NO, MW: 149.19): Precursor ion [M+H]+ m/z 150.2 → Product ion (to be determined by infusion and fragmentation studies).
Visualizing the Workflow and Logic
To further clarify the experimental process and the underlying logic of purity validation, the following diagrams have been generated using Graphviz.
Assessing the Drug-like Properties of Isoindoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs with diverse therapeutic applications....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs with diverse therapeutic applications. Understanding the drug-like properties of this class of compounds is crucial for the development of new, safe, and effective medicines. This guide provides a comparative analysis of the drug-like properties of prominent isoindoline derivatives, supported by experimental data and detailed protocols for key assays. Due to the limited availability of public data on 4-methoxyisoindoline derivatives specifically, this guide focuses on well-characterized, structurally related isoindoline-containing drugs to provide a valuable reference for researchers.
Comparative Analysis of Physicochemical and ADME Properties
The "drug-likeness" of a compound is often initially assessed by its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a comparison of key drug-like properties for several notable isoindoline derivatives. The data presented is a combination of experimental and in-silico predicted values to provide a comprehensive overview.
Property
Thalidomide
Lenalidomide
Pomalidomide
Apremilast
Chlorthalidone
Molecular Weight ( g/mol )
258.23
259.26
273.25
460.5
338.77
LogP (o/w)
0.9
0.5
0.8
2.8
0.8
Topological Polar Surface Area (TPSA) (Ų)
93.8
106.9
119.1
114.6
86.3
Hydrogen Bond Donors
2
2
3
1
3
Hydrogen Bond Acceptors
4
5
5
7
5
Aqueous Solubility
Low
Low
Low
Poor
Practically Insoluble
Bioavailability (%)
Variable
>90% (fasting)
~70%
~73%
~65%
Primary Metabolism
Hydrolysis, CYP-mediated
Minimal
CYP1A2, CYP3A4
CYP3A4
-
Primary Excretion
Renal
Renal (unchanged)
Renal
Renal and Fecal
Renal (unchanged)
Data compiled from various sources, including in-silico predictions and published literature.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]
Experimental Protocols for Assessing Drug-like Properties
Accurate assessment of drug-like properties relies on standardized experimental assays. Below are detailed protocols for three fundamental in vitro assays.
The PAMPA assay is a high-throughput method to predict the passive permeability of a compound across the gastrointestinal tract.[22]
Principle:
This assay measures the diffusion of a test compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[22] The rate of diffusion provides an estimate of its passive permeability.
Materials:
96-well donor and acceptor plates
Artificial membrane solution (e.g., 10% lecithin in dodecane)
Phosphate-buffered saline (PBS), pH 7.4
Test compounds and reference compounds (high and low permeability)
Plate reader (UV-Vis)
Procedure:
Prepare Solutions: Dissolve test and reference compounds in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 1-10 µM.[23][10]
Prepare Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of PBS.[10]
Prepare Donor Plate: Gently add 5 µL of the artificial membrane solution to the membrane of each well in the donor plate.
Add Compounds: Add 150-200 µL of the compound solutions to the donor plate wells.[10]
Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature for 10-20 hours with gentle shaking.[10]
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.[4]
Calculate Permeability: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells and the incubation time.
This assay assesses the metabolic stability of a compound when exposed to liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s (CYPs).[1][3]
Principle:
The rate of disappearance of a test compound in the presence of liver microsomes and the cofactor NADPH is measured over time to determine its metabolic stability.[3][6]
Materials:
Liver microsomes (human or other species)
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
NADPH regenerating system
Test compounds and positive control compounds (high and low stability)
Ice-cold acetonitrile or methanol (for reaction termination)
LC-MS/MS for analysis
Procedure:
Prepare Solutions: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to the final test concentration (e.g., 1-10 µM) in buffer.[3]
Incubation Mixture: In a microcentrifuge tube, prepare the reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration), phosphate buffer, and the test compound.[3][24]
Initiate Reaction: Pre-incubate the mixture at 37°C for a few minutes, then initiate the metabolic reaction by adding the NADPH regenerating system.[1]
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol.[1][3]
Sample Preparation: Centrifuge the terminated reactions to precipitate the proteins. Collect the supernatant for analysis.
Analysis: Quantify the remaining amount of the parent compound at each time point using LC-MS/MS.
Data Analysis: Plot the percentage of the remaining compound against time. From this, calculate the half-life (t½) and intrinsic clearance (CLint).[24]
The MTT assay is a colorimetric assay used to assess the cytotoxicity of a compound by measuring the metabolic activity of cells.[25][5]
Principle:
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5][8] The amount of formazan produced is proportional to the number of living cells.[5]
Materials:
Cell line of interest (e.g., HepG2 for hepatotoxicity)
Cell culture medium and supplements
96-well cell culture plates
MTT solution (e.g., 5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Test compound
Plate reader (absorbance at 570 nm)
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[9] Include untreated cells as a control.
Add MTT Reagent: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 10-50 µL of MTT solution to each well.[7][8]
Incubate: Incubate the plate at 37°C for 1-4 hours, allowing the formazan crystals to form.[7]
Solubilize Formazan: Remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][9]
Measure Absorbance: Shake the plate for 15 minutes to ensure complete solubilization and then measure the absorbance at 570 nm using a plate reader.[5][9]
Calculate Cell Viability: Express the absorbance values of the treated cells as a percentage of the untreated control cells to determine the cell viability. The IC50 value (the concentration of compound that inhibits 50% of cell growth) can then be calculated.
Visualizing Drug Development Workflows
Caption: A generalized workflow for drug discovery and development.
Caption: Workflow for in vitro ADME and toxicity assessment.
Benchmarking the Performance of Isoindoline-Based Compounds in Cellular Assays: A Comparative Guide
Introduction Isoindoline and its derivatives, such as isoindolin-1-one and isoindoline-1,3-dione, represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities.[1] These scaffolds ar...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Isoindoline and its derivatives, such as isoindolin-1-one and isoindoline-1,3-dione, represent a versatile class of heterocyclic compounds with a wide spectrum of biological activities.[1] These scaffolds are of significant interest in drug discovery, with studies revealing their potential as anticancer, anti-inflammatory, and neuroprotective agents.[2][3][4] While specific public data on 4-methoxyisoindoline is limited, this guide provides a comparative overview of the performance of various isoindoline-based compounds in key cellular assays, offering valuable benchmark data for researchers, scientists, and drug development professionals.
This guide summarizes quantitative data on cytotoxic and anti-inflammatory activities, details the experimental protocols for common assays, and visualizes the underlying cellular mechanisms and workflows.
Quantitative Performance Data
The following tables summarize the in vitro activity of representative isoindoline derivatives against various human cancer cell lines and their anti-inflammatory potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: Cytotoxic Activity of Isoindoline Derivatives (IC₅₀ Values)
Isoindoline derivatives often exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and inflammation. The PI3K/Akt/mTOR pathway is a critical regulator of these processes and a common target for anticancer drug development.[8][9] Dysregulation of this pathway is implicated in numerous human cancers.[10] Isoindolinone derivatives have been specifically investigated as inhibitors of Akt, a central kinase in this cascade.[11]
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by isoindoline compounds.
Experimental Protocols & Workflows
Reproducible experimental design is critical for benchmarking compound performance. Below are detailed protocols for two common cellular assays used to evaluate the cytotoxicity and anti-inflammatory effects of isoindoline derivatives.
Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[12] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13]
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Cell Seeding : Seed cells (e.g., A549, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂.[14]
Compound Preparation : Prepare a stock solution of the test compound in DMSO. Create serial dilutions in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and typically below 0.5%.[14]
Cell Treatment : After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.[14]
Incubation : Incubate the plate for an appropriate period (e.g., 48-72 hours) at 37°C, 5% CO₂.[14]
MTT Addition : Add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[14]
Solubilization : Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.[14]
Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.
Anti-Inflammatory Assessment using Griess Assay for Nitric Oxide (NO)
This assay assesses a compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.[14] It measures nitrite (NO₂⁻), a stable and soluble breakdown product of NO, in the cell culture supernatant using the Griess reagent.[15][16]
Caption: Workflow for assessing anti-inflammatory activity via the Griess assay.
Cell Seeding : Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of approximately 5 x 10⁴ cells per well and incubate overnight.[14]
Pre-treatment : Treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.[14]
Inflammatory Stimulation : Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells. Include control wells: cells only, cells with LPS only, and cells with the compound only.[14]
Incubation : Incubate the plate for 24 hours at 37°C, 5% CO₂.[14]
Nitrite Measurement :
Collect the cell culture supernatant from each well.[15]
In a separate 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[17]
Incubate at room temperature for 10-15 minutes.[17]
Data Acquisition : Measure the absorbance at 540 nm using a microplate reader.
Analysis : Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only control.
Proper Disposal Procedures for 4-Methoxyisoindoline
Immediate Safety and Handling Precautions Due to the lack of specific toxicity and hazard information for 4-Methoxyisoindoline, it should be handled with caution in a well-ventilated laboratory, preferably within a chemi...
Author: BenchChem Technical Support Team. Date: December 2025
Immediate Safety and Handling Precautions
Due to the lack of specific toxicity and hazard information for 4-Methoxyisoindoline, it should be handled with caution in a well-ventilated laboratory, preferably within a chemical fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
Step-by-Step Disposal Protocol
Consult Official Guidance: Before initiating any disposal procedures, contact your institution's EHS department. Provide them with the chemical name (4-Methoxyisoindoline) and CAS number (127168-73-4). They will provide specific instructions based on local, state, and federal regulations.
Waste Segregation: Do not mix 4-Methoxyisoindoline waste with other chemical waste streams unless explicitly instructed to do so by your EHS department. Keep it in a dedicated, closed, and properly labeled waste container.
Containerization: Use a chemically compatible container for waste collection. The container must be in good condition and have a secure, tight-fitting lid. The original product container, if empty, can often be used for waste collection after being properly relabeled.
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "4-Methoxyisoindoline," the CAS number "127168-73-4," and an approximate concentration and quantity. Also, include the date when the waste was first added to the container.
Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
Arrange for Pickup: Once the waste container is full or you have completed the experiments, arrange for a hazardous waste pickup through your institution's EHS department. Do not attempt to dispose of this chemical down the drain or in regular trash.
Chemical and Physical Properties
A summary of the available quantitative data for 4-Methoxyisoindoline is provided below for reference.
Property
Value
CAS Number
127168-73-4
Molecular Formula
C₉H₁₁NO
Molecular Weight
149.19 g/mol
Experimental Protocols
No specific experimental protocols for the disposal of 4-Methoxyisoindoline were found in the available literature. The disposal procedure should be developed in consultation with your EHS department, likely involving incineration by a licensed hazardous waste disposal company.
Logical Workflow for Chemical Disposal
The following diagram illustrates a general decision-making process for the disposal of laboratory chemicals.
Caption: General workflow for laboratory chemical waste disposal.
Handling
Personal protective equipment for handling 4-Methoxyisoindoline
Essential Safety and Handling Guide for 4-Methoxyisoindoline For Researchers, Scientists, and Drug Development Professionals This guide provides critical safety, handling, and disposal information for 4-Methoxyisoindolin...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Handling Guide for 4-Methoxyisoindoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 4-Methoxyisoindoline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated, treating it as potentially hazardous due to its structural similarity to other aromatic amines and isoindoline derivatives. Adherence to these protocols is essential for ensuring a safe laboratory environment.
I. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure when handling 4-Methoxyisoindoline. The following table summarizes the required PPE.
Protection Level
Equipment
Purpose
Primary Engineering Control
Certified Chemical Fume Hood
To minimize inhalation exposure to vapors or dust.
Eye and Face Protection
Chemical Splash Goggles and Face Shield
Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1]
Hand Protection
Chemical-Resistant Gloves (Nitrile or Neoprene)
To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have some level of permeability.[1]
Body Protection
Flame-Resistant Laboratory Coat
To protect skin and personal clothing from contamination.[1]
Foot Protection
Closed-Toe, Chemical-Resistant Shoes
To protect feet from spills and falling objects.[1]
Respiratory Protection
NIOSH-Approved Respirator
Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.
II. Operational Plan: Step-by-Step Handling Procedures
A. Pre-Handling Preparation
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[2]
Don PPE: Put on all required PPE as outlined in the table above before entering the handling area.
B. Handling the Compound
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
Dissolving: When preparing solutions, slowly add the solid 4-Methoxyisoindoline to the solvent to prevent splashing.
General Handling: Always handle the compound within a properly functioning chemical fume hood to minimize inhalation risks.[1][3] Avoid direct contact with skin, eyes, and clothing.[4]
III. Disposal Plan: Step-by-Step Waste Management
The disposal of 4-Methoxyisoindoline and any contaminated materials must be managed as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.[5]
A. Waste Segregation and Collection
Solid Waste:
Place all non-sharp contaminated items (e.g., gloves, pipette tips, weighing paper) into a designated and clearly labeled hazardous waste container.[1][6]
This container should be kept closed except when adding waste.
Liquid Waste:
Collect all liquid waste containing 4-Methoxyisoindoline in a dedicated, sealed, and appropriately labeled solvent waste container.[1]
The container should be compatible with the solvents used.
Sharps Waste:
Dispose of any contaminated sharps (e.g., needles, broken glass) in a designated sharps container for hazardous chemical waste.
B. Labeling and Storage
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "4-Methoxyisoindoline," and any other required hazard information.[1][5]
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials, until they are collected for disposal.[1]
C. Final Disposal
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[7]
IV. Emergency Procedures
Exposure Type
Immediate Action
Inhalation
Move the affected person to fresh air. If they feel unwell, seek medical attention.[2]
Skin Contact
Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical advice.[2]
Eye Contact
Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2] If eye irritation persists, get medical advice/attention.[2]
Ingestion
Do NOT induce vomiting. Seek immediate medical attention.[2]
Spill
For a small spill, gently cover the material with an inert absorbent material and sweep it up, avoiding dust formation. Place the waste in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS department.
Visual Workflow for Handling 4-Methoxyisoindoline
The following diagrams illustrate the key workflows for safely handling and disposing of 4-Methoxyisoindoline.